Vinyltriphenylphosphonium bromide
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
ethenyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYVWUMBAJVGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964684 | |
| Record name | Ethenyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-52-0 | |
| Record name | Phosphonium, ethenyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylvinylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyltriphenylphosphonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethenyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylvinylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Vinyltriphenylphosphonium Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of vinyltriphenylphosphonium bromide, a versatile reagent in organic chemistry, particularly renowned for its role in the Wittig reaction. This document provides a thorough overview of a prominent synthetic route, including a detailed experimental protocol, quantitative data, and a mechanistic pathway for its application in olefination reactions.
Introduction
This compound is a quaternary phosphonium (B103445) salt that serves as a key precursor to the corresponding ylide for the introduction of a vinyl group in the Wittig reaction.[1] This transformation is fundamental in the synthesis of complex organic molecules, including natural products and pharmaceuticals, where the formation of a carbon-carbon double bond is a critical step.[2] This guide focuses on a well-established, albeit indirect, synthetic method starting from triphenylphosphine (B44618) and β-bromophenetole.
Synthetic Routes
While several methods for the synthesis of this compound have been reported, this guide will focus on the detailed procedure involving the formation and subsequent elimination of a phenoxyethylphosphonium salt. Alternative, less detailed methods include the dehydrobromination of (2-bromoethyl)triphenylphosphonium bromide and the reaction of ethylenebis(triphenylphosphonium) dibromide with a borate (B1201080) ion.[3] The direct reaction of triphenylphosphine with vinyl bromide is conceptually the most straightforward approach, however, detailed successful protocols are not as readily available in the literature.
The primary route detailed herein involves two key steps:
-
Quaternization: The reaction of triphenylphosphine with β-bromophenetole to form (2-phenoxyethyl)triphenylphosphonium bromide.
-
Elimination: The thermal elimination of phenol (B47542) from the intermediate salt to yield the desired this compound.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | White crystalline solid | 80-82 |
| β-Bromophenetole | C₈H₉BrO | 201.06 | Colorless to pale yellow liquid | N/A |
| This compound | C₂₀H₁₈BrP | 369.24 | White to beige crystalline powder | 176-178[4] |
Table 2: Synthesis Parameters and Yield
| Parameter | Value | Reference |
| Reaction Temperature (Step 1) | 90 ± 3 °C | [5][6] |
| Reaction Time (Step 1) | 48 hours | [5][6] |
| Reaction Temperature (Step 2) | Reflux in ethyl acetate (B1210297) | [5][6] |
| Reaction Time (Step 2) | 24 hours (repeated) | [5][6] |
| Yield | 66-86% | [6] |
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Spectrum available | [7] |
| ¹³C NMR | Spectrum available | [8] |
| IR | Spectrum available | [7] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from triphenylphosphine and β-bromophenetole.[5][6]
Caution: Phenol and its solutions are corrosive; appropriate personal protective equipment, including gloves, should be worn.[5][6] The product, this compound, has been reported to cause an allergic sneezing reaction and contact should be avoided.[5][6]
Step 1: Synthesis of (2-Phenoxyethyl)triphenylphosphonium Bromide
-
To a 1-liter, three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a calcium chloride drying tube, add 1 lb. of reagent-grade phenol, 100 g (0.50 mole) of β-bromophenetole, and 131 g (0.50 mole) of triphenylphosphine.[5][6]
-
Stir the mixture and heat to 90 ± 3 °C. Maintain this temperature for 48 hours.[5][6] A slight exotherm may be observed initially, and the heating should be controlled to prevent the temperature from exceeding 95 °C.[5]
-
Cool the reaction mixture to room temperature.
-
In a separate 4-liter beaker, vigorously stir 3 liters of anhydrous ether.
-
Slowly add the cooled reaction solution to the stirred ether over a period of 45 minutes using a dropping funnel.[5][6]
-
A solid precipitate will form. Scrape down any material adhering to the sides of the beaker.
-
Filter the mixture by suction.
-
Transfer the solid product to a fresh 3-liter portion of anhydrous ether, stir vigorously for 15 minutes, and filter again by suction.
-
Wash the resulting white crystalline residue of crude (2-phenoxyethyl)triphenylphosphonium bromide with three 250-mL portions of warm anhydrous ether.[5][6]
Step 2: Synthesis of this compound via Elimination
-
Place the crude (2-phenoxyethyl)triphenylphosphonium bromide in a 3-liter, two-necked flask equipped with a sealed stirrer and a reflux condenser with a calcium chloride drying tube.[5][6]
-
Add 1.5 liters of reagent-grade ethyl acetate to the flask.
-
Cool the mixture to room temperature.
-
Decant the ethyl acetate layer. If the salt has crystallized, filter the mixture.
-
Repeat this reflux and cooling procedure with fresh ethyl acetate until the melting point of the filtered salt is 186 °C or higher.[5][6] This may require up to four cycles.[5]
-
After the final filtration, wash the product with two 100-mL portions of ethyl acetate and two 100-mL portions of anhydrous ether.[6]
-
Dry the analytically pure this compound at 80 °C for 24 hours. The expected yield is between 122–158 g (66–86%).[6]
Mechanism of Application: The Wittig Reaction
This compound is primarily used to generate the corresponding ylide for the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones.[1][9] The general mechanism is illustrated below.
Caption: The Wittig reaction mechanism.
The reaction is driven by the formation of the highly stable triphenylphosphine oxide.[10] The process begins with the deprotonation of the phosphonium salt by a strong base to form a nucleophilic ylide.[11] This ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes ring-closure to an oxaphosphetane.[10][12] The unstable four-membered ring then decomposes to yield the final alkene and triphenylphosphine oxide.[10]
References
- 1. byjus.com [byjus.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. This compound | 5044-52-0 [chemicalbook.com]
- 4. This compound CAS#: 5044-52-0 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Production Method of Vinyl triphenylphosphonium bromide - Chempedia - LookChem [lookchem.com]
- 7. This compound(5044-52-0) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound | Wittig Reagent [benchchem.com]
- 10. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. Wittig Reaction [organic-chemistry.org]
Physical and chemical properties of vinyltriphenylphosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyltriphenylphosphonium bromide is a versatile organophosphorus salt that serves as a crucial reagent in modern organic synthesis. Its ability to participate in a variety of chemical transformations, most notably the Wittig reaction, makes it an invaluable tool for the construction of complex molecular architectures, including those found in pharmaceutically active compounds. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its key applications.
Physical and Chemical Properties
This compound is a white to off-white or pale yellow crystalline powder.[1][2] It is a quaternary phosphonium (B103445) salt, characterized by a phosphorus atom bonded to three phenyl groups and one vinyl group, with bromide as the counterion.[3] This ionic nature dictates many of its physical properties. The compound is sensitive to light and is hygroscopic, requiring storage at 2-8°C in a dry environment.[4][5]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C20H18BrP | [1][6] |
| Molecular Weight | 369.23 g/mol | [1][7] |
| Melting Point | 176 - 190 °C | [1][6][8] |
| Appearance | White to off-white or pale yellow powder/crystals | [1][2][6] |
| Purity | ≥ 96% | [1][6][9] |
| CAS Number | 5044-52-0 | [1][4][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR data are available for the structural confirmation of this compound.[10][11]
-
Infrared (IR) Spectroscopy : IR spectra, typically obtained using KBr pellets or Attenuated Total Reflectance (ATR), show characteristic peaks for the P+-C bond.[12][13]
-
Raman Spectroscopy : Raman spectra provide complementary vibrational information for a complete structural analysis.[12]
Chemical Reactivity and Applications
This compound is a key reagent in a multitude of organic reactions.
The Wittig Reaction
The most prominent application of this compound is in the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones.[14][15] The vinyl group can be transferred to the carbonyl compound, forming a new carbon-carbon double bond.[1][14]
Other Reactions
Beyond the Wittig reaction, it is also utilized in:
-
Cycloaddition Reactions : It participates in cycloadditions with various compounds, including nitro ketone Baylis-Hillman adducts.[2]
-
Schweizer Reaction : This reagent is also known as Schweizer's Reagent and is used in the Schweizer reaction.[2][4]
-
Synthesis of Heterocycles : It serves as a versatile precursor for the synthesis of a wide array of heterocyclic systems.[8]
-
Michael Additions : The vinyl group can act as a Michael acceptor, enabling conjugate addition reactions.[2]
Experimental Protocols
Synthesis of this compound
A common and well-documented method for the preparation of this compound involves the reaction of triphenylphosphine (B44618) with a suitable precursor, followed by an elimination step.[8][16]
Materials:
-
Triphenylphosphine
-
β-Bromophenetole
-
Anhydrous ether
-
Ethyl acetate (B1210297)
Procedure:
-
A mixture of triphenylphosphine and β-bromophenetole is heated in phenol at 90° ± 3°C for 48 hours.[8][16]
-
The reaction mixture is cooled to room temperature and then slowly added to vigorously stirred anhydrous ether, leading to the precipitation of the crude intermediate, phenoxyethyltriphenylphosphonium bromide.[8][16]
-
The crude product is collected by filtration and washed with anhydrous ether.[8][16]
-
The intermediate is then heated under reflux in ethyl acetate for 24 hours to induce elimination of phenol, yielding this compound.[8][16]
-
The product is purified by repeated washing with ethyl acetate and anhydrous ether and then dried.[8]
Safety Precautions: Phenol is corrosive and should be handled with appropriate personal protective equipment.[8] this compound has been reported to cause an allergic sneezing reaction, and direct contact should be avoided.[8]
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Key stages in the synthesis of this compound.
The Wittig Reaction Pathway
This diagram outlines the general mechanism of the Wittig reaction, a primary application of this compound.
Caption: The mechanistic pathway of the Wittig reaction.
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds and the construction of complex molecules. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it an indispensable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its reactivity and handling is crucial for its effective and safe utilization in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 5044-52-0 [chemicalbook.com]
- 3. CAS 5044-52-0: Phosphonium, ethenyltriphenyl-, bromide (1:… [cymitquimica.com]
- 4. wwmponline.com [wwmponline.com]
- 5. This compound CAS#: 5044-52-0 [m.chemicalbook.com]
- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Triphenyl(vinyl)phosphonium Bromide | 5044-52-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. This compound(5044-52-0) 1H NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Triphenylvinylphosphonium bromide | C20H18BrP | CID 2723893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Production Method of Vinyl triphenylphosphonium bromide - Chempedia - LookChem [lookchem.com]
An In-depth Technical Guide to Triphenylvinylphosphonium Bromide (CAS 5044-52-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental data and applications of Triphenylvinylphosphonium bromide (CAS 5044-52-0), a versatile reagent in organic synthesis.
Chemical and Physical Properties
Triphenylvinylphosphonium bromide is a quaternary phosphonium (B103445) salt widely utilized in organic chemistry, most notably as a precursor for ylides in the Wittig reaction.[1][2] It is a white to off-white crystalline solid.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 5044-52-0 | [1] |
| Molecular Formula | C₂₀H₁₈BrP | [1] |
| Molecular Weight | 369.23 g/mol | [1] |
| Melting Point | 176-178 °C | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Generally soluble in polar solvents. | [4] |
| Storage | 2-8°C, sensitive to light and moisture. | [3] |
Spectroscopic Data
The structural identity of Triphenylvinylphosphonium bromide is confirmed by various spectroscopic techniques.
Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
| 8.08 - 7.70 | m | Phenyl protons | [3] |
| 7.21 | m | =CH-P | [3] |
| 6.21 | m | CH₂= | [3] |
Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment | Reference(s) |
| 135.2 | Phenyl C (para) | [5] |
| 134.0 (d, J = 10 Hz) | Phenyl C (ortho) | [5] |
| 130.5 (d, J = 12 Hz) | Phenyl C (meta) | [5] |
| 118.8 (d, J = 87 Hz) | P-C (ipso) | [5] |
| 133.4 (d, J = 12 Hz) | =CH-P | [5] |
| 120.2 (d, J = 10 Hz) | CH₂= | [5] |
Table 4: ³¹P NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Reference(s) |
| 21.3 | [1] |
Table 5: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 3050 - 3000 | m | C-H stretch (aromatic, vinyl) | [1][6] |
| 1620 | m | C=C stretch (vinyl) | [6] |
| 1438 | s | P-C stretch (aromatic) | [6] |
| 1110 | s | P-C stretch | [6] |
| 985, 915 | s | C-H bend (vinyl out-of-plane) | [7] |
| 770 - 680 | s | C-H bend (aromatic out-of-plane) | [7] |
Experimental Protocols
Synthesis of Triphenylvinylphosphonium Bromide
A common method for the synthesis of Triphenylvinylphosphonium bromide involves the reaction of triphenylphosphine (B44618) with a suitable vinyl precursor. A detailed protocol has been described in Organic Syntheses.
Experimental Workflow for Synthesis
Caption: Synthesis of Triphenylvinylphosphonium bromide.
Wittig Reaction
Triphenylvinylphosphonium bromide is a key reagent in the Wittig reaction for the formation of alkenes from carbonyl compounds.[8][9][10] The reaction proceeds through the formation of a phosphorus ylide.
Wittig Reaction Signaling Pathway
Caption: Mechanism of the Wittig Reaction.
Detailed Protocol: Wittig Reaction with Benzaldehyde (B42025)
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Triphenylvinylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.0 equivalent), dropwise with stirring. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel.
Diels-Alder Reaction
Vinylphosphonium salts can participate as dienophiles in Diels-Alder [4+2] cycloaddition reactions with various dienes to form cyclic phosphonium salts.[4]
Diels-Alder Reaction Logical Relationship
Caption: Diels-Alder reaction with a vinylphosphonium salt.
Biological Activity
While specific biological studies on Triphenylvinylphosphonium bromide are limited, derivatives of triphenylphosphonium (TPP) cations are known to exhibit biological activity. TPP-conjugated molecules can selectively accumulate in mitochondria due to the large mitochondrial membrane potential.[11] This property has been exploited to deliver antioxidants and other therapeutic agents to mitochondria. Some alkyltriphenylphosphonium salts have shown cytotoxicity against cancer cell lines and antimicrobial activity.[11][12][13] The biological activity of TPP derivatives is often dependent on the nature of the substituent attached to the phosphonium cation.[11] Further research is required to elucidate any specific biological roles of Triphenylvinylphosphonium bromide.
References
- 1. Triphenylvinylphosphonium bromide | C20H18BrP | CID 2723893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VINYLTRIPHENYLPHOSPHONIUM BROMIDE(5044-52-0) 1H NMR spectrum [chemicalbook.com]
- 4. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. Triphenylphosphonium Moiety Modulates Proteolytic Stability and Potentiates Neuroprotective Activity of Antioxidant Tetrapeptides in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Wittig Olefination of Carbonyls with Vinyltriphenylphosphonium Bromide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes. This guide provides an in-depth examination of a specific variant: the reaction between vinyltriphenylphosphonium bromide and carbonyl compounds (aldehydes and ketones) to yield valuable 1,3-diene structures. The document covers the core reaction mechanism, from ylide generation to product formation, summarizes quantitative yield data, details experimental protocols, and provides visual diagrams of the chemical pathways and experimental workflows as a resource for laboratory application.
Core Reaction Mechanism
The reaction of this compound with a carbonyl compound is a specific application of the Wittig olefination, a method discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979.[1] The overall transformation converts the C=O double bond of an aldehyde or ketone into a C=C double bond, specifically forming a conjugated 1,3-diene system. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct.[2]
The mechanism proceeds through three primary stages:
-
Ylide Formation: The process begins with the deprotonation of the vinyltriphenylphosphonium salt at the carbon alpha to the phosphorus atom. This requires a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂), to abstract the acidic proton and generate the highly reactive vinyltriphenylphosphorane, also known as the Wittig reagent or ylide.[1][3]
-
Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Modern mechanistic studies support a concerted [2+2] cycloaddition pathway, leading directly to a four-membered ring intermediate called an oxaphosphetane.[4][5][6] This step dictates the stereochemical outcome of the reaction.
-
Alkene Formation: The oxaphosphetane intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition. This concerted fragmentation breaks the carbon-phosphorus and carbon-oxygen single bonds, forming a new carbon-carbon pi bond (the alkene) and the thermodynamically stable triphenylphosphine oxide.[2][6]
The complete mechanistic pathway is illustrated below.
Caption: The reaction pathway from phosphonium salt to 1,3-diene product.
Quantitative Data Summary
The yield of the Wittig reaction with this compound is highly dependent on the substrate, nucleophile used to generate the ylide, and reaction conditions. While a comprehensive dataset for a single set of conditions is sparse in the literature, published examples provide a reliable range of expected yields.
A general method involves generating phosphorus ylides by reacting this compound with various nucleophiles, which are then reacted in situ with aldehydes or ketones.[7][8] Organocopper compounds have been successfully used for this purpose, affording dienes in moderate to good yields.[7][8] Intramolecular variants of this reaction are also effective for synthesizing cyclic alkenes.[8]
| Carbonyl Substrate | Ylide Generation Method / Reaction Type | Product Type | Yield (%) | Predominant Isomer | Reference |
| Various Aldehydes | Reaction with organocopper compounds (R₂CuLi) | Acyclic 1,3-Dienes | 25 - 80% | Z-isomer | [7] |
| Ketoesters | Intramolecular reaction with NaH as base | 5- or 6-membered cyclic alkenes | 51 - 69% | N/A | [8] |
Experimental Protocols
The following section details a representative experimental protocol for the Wittig reaction between this compound and an aldehyde, adapted from procedures for non-stabilized ylides.[9]
Materials and Equipment:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Aldehyde or ketone substrate
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath (0 °C) and dry ice/acetone bath (-78 °C)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) for quenching
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Detailed Methodology:
-
Apparatus Setup: Assemble a Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. The glassware must be rigorously dried to prevent quenching of the strong base and ylide.
-
Ylide Generation:
-
Suspend this compound (1.1 to 1.5 equivalents) in anhydrous THF inside the reaction flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Add n-butyllithium (1.0 equivalent relative to the phosphonium salt) dropwise via syringe. The formation of the ylide is often accompanied by a distinct color change (e.g., to orange or deep red).
-
Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete ylide formation.
-
-
Reaction with Carbonyl:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the carbonyl solution dropwise to the cold ylide mixture.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 1-3 hours.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product contains the desired 1,3-diene and triphenylphosphine oxide. Purify the diene using flash column chromatography on silica gel, typically with a non-polar eluent system such as hexanes or a hexanes/ethyl acetate (B1210297) mixture.
Mandatory Visualizations
Experimental Workflow Diagram
The logical steps for performing the vinyl-Wittig reaction in a laboratory setting are outlined below.
Caption: A step-by-step workflow for the synthesis of 1,3-dienes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgosolver.com [orgosolver.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
- 9. total-synthesis.com [total-synthesis.com]
Stability and Storage of Vinyltriphenylphosphonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for vinyltriphenylphosphonium bromide. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in the proper handling, storage, and use of this reagent to ensure its integrity and performance in sensitive applications.
Chemical and Physical Properties
This compound is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis, particularly in Wittig reactions and the formation of various heterocyclic compounds.[1] Understanding its fundamental properties is crucial for its appropriate handling and storage.
| Property | Value | Reference(s) |
| CAS Number | 5044-52-0 | [2][3] |
| Molecular Formula | C₂₀H₁₈BrP | [2][3] |
| Molecular Weight | 369.24 g/mol | [2] |
| Appearance | White to off-white or pale yellow powder/solid. | [2][4] |
| Melting Point | 176-178 °C (lit.) | [2][4] |
| Sensitivity | Light Sensitive & Hygroscopic | [2][4] |
Stability Profile
This compound is a stable compound when stored under appropriate conditions. However, its efficacy can be compromised by exposure to light, moisture, and elevated temperatures.
Hygroscopicity
This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][4][5] This is a critical factor to consider, as the presence of water can interfere with many of its intended reactions, particularly the formation of the ylide in Wittig reactions. While a specific hygroscopicity classification according to the European Pharmacopoeia has not been found in the literature, it is best practice to handle it as a moisture-sensitive compound.
Light Sensitivity
Thermal Stability
Thermal decomposition of this compound can lead to the release of irritating gases and vapors.[5] While the exact decomposition temperature and products are not specified, analogous triphenylphosphonium alkyl ester salts have been shown to undergo thermal decomposition at temperatures between 130 and 225°C.[6] The decomposition pathways for these related compounds involve the formation of triphenylphosphine (B44618) oxide and other byproducts.[6] It is recommended to avoid prolonged exposure to high temperatures.
Recommended Storage Conditions
To ensure the long-term stability and reliability of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:
| Parameter | Recommendation | Reference(s) |
| Temperature | Refrigerate at 2-8°C. | [2][4] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | [7] |
| Container | Keep in a tightly sealed, light-resistant container. | [5] |
| Environment | Store in a dry and well-ventilated place. | [5] |
Handling Precautions
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] It has also been reported to induce sneezing.[1][4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be carried out in a well-ventilated fume hood.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established guidelines for stability and hygroscopicity testing of chemical compounds.[8][9][10][11]
Hygroscopicity Classification (European Pharmacopoeia Method)
Objective: To classify the hygroscopicity of this compound.
Apparatus:
-
Analytical balance
-
Desiccator with a saturated solution of ammonium (B1175870) chloride (to maintain 80% ± 2% relative humidity)
-
Thermo-hygrometer
-
Shallow weighing bottle
Procedure:
-
Dry a clean, empty weighing bottle in an oven at 105°C for 1 hour and allow it to cool to room temperature in a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel).
-
Accurately weigh the empty weighing bottle (W₁).
-
Place approximately 1 g of this compound into the weighing bottle and accurately weigh it (W₂). The initial weight of the sample is W₂ - W₁.
-
Place the open weighing bottle containing the sample in a desiccator maintained at 25°C ± 1°C and 80% ± 2% relative humidity for 24 hours.
-
After 24 hours, remove the weighing bottle from the desiccator, immediately close it, and accurately weigh it (W₃).
-
Calculate the percentage increase in weight using the following formula: % Weight Increase = [(W₃ - W₂) / (W₂ - W₁)] * 100
-
Classify the hygroscopicity based on the following criteria[8]:
-
Non-hygroscopic: ≤ 0.12% w/w
-
Slightly hygroscopic: > 0.12% and < 2% w/w
-
Hygroscopic: ≥ 2% and < 15% w/w
-
Very hygroscopic: ≥ 15% w/w
-
Forced Degradation Study (Stress Testing)
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.[9][10][11]
Conditions:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24, 48 hours).
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Heat the solid sample in an oven at a temperature below its melting point (e.g., 100°C) for a specified period.
-
Photodegradation: Expose the solid sample to UV light (e.g., 254 nm) and visible light for a specified duration.
Procedure:
-
For each condition, prepare a solution of this compound of known concentration.
-
Expose the samples to the respective stress conditions for predetermined time points.
-
At each time point, withdraw an aliquot of the sample and neutralize it if necessary.
-
Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
-
Mass spectrometry (LC-MS) can be coupled to identify the structure of the degradation products.
Visualizations
The following diagrams illustrate key logical workflows and potential degradation pathways for this compound.
Caption: Recommended workflow for handling and storage.
Caption: Inferred degradation pathways.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 5044-52-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 5044-52-0 [m.chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. veeprho.com [veeprho.com]
- 10. rjptonline.org [rjptonline.org]
- 11. ijrpp.com [ijrpp.com]
An In-depth Technical Guide to Schweizer's Reagent: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schweizer's reagent, a solution of tetraamminediaquacopper(II) hydroxide (B78521), holds a significant place in the history of polymer chemistry. Its discovery in the mid-19th century revolutionized the understanding of cellulose (B213188) solubility and paved the way for the development of the first regenerated cellulosic fibers. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and key applications of Schweizer's reagent, with a focus on the technical details relevant to researchers and professionals in the chemical and pharmaceutical sciences.
Discovery and Historical Development
The discovery of this remarkable solvent is credited to the Swiss chemist Matthias Eduard Schweizer (1818–1860). In 1857, while investigating the reactions of copper salts with ammonia (B1221849), he observed that a solution of copper(II) hydroxide in aqueous ammonia could dissolve cotton and other forms of cellulose.[1][2] This finding was published in his seminal paper, "Das Kupferoxyd-Ammoniak, ein Auflösungsmittel für die Pflanzenfaser" (Journal für praktische Chemie, 1857).[1]
This discovery was a breakthrough, as cellulose was previously considered insoluble in all known solvents without chemical modification. Schweizer's work laid the foundation for the development of the cuprammonium rayon process, one of the earliest methods for producing artificial silk. The French chemist Louis-Henri Despeissis later proposed a method for spinning these cellulose solutions into fibers by extruding them into a dilute acid bath.[1] The industrial production of cuprammonium rayon began in 1899 by the German company Vereinigte Glanzstoff-Fabriken AG.[3]
Chemical and Physical Properties
Schweizer's reagent is a metal ammine complex with the chemical formula --INVALID-LINK--₂.[1] The central copper(II) ion is coordinated to four ammonia ligands and two water molecules, with hydroxide ions as the counter-ions. The solution is characterized by its deep blue to purple color and a strong odor of ammonia.[2][4]
Data Presentation: Physical Properties of Schweizer's Reagent
| Property | Value | Reference |
| Chemical Formula | --INVALID-LINK--₂ | [1] |
| Molar Mass | 201.71 g/mol | [1] |
| Appearance | Deep blue solution | [4] |
| Odor | Strong ammonia | [2][4] |
| pH | ~11-12 | [2] |
Data Presentation: Viscosity and Molecular Weight Relationship
The viscosity of cellulose solutions in Schweizer's reagent is a critical parameter, directly related to the molecular weight of the cellulose. This relationship is described by the Mark-Houwink equation:
[η] = K * Ma
Where:
-
[η] is the intrinsic viscosity
-
M is the viscosity-average molecular weight
-
K and a are the Mark-Houwink constants, which are specific to the polymer-solvent system.
| Parameter | Value | Reference |
| K | 8.5 x 10⁻³ mL/g | [5] |
| a | 0.81 | [5] |
Note: The values of K and a can vary depending on the specific conditions and the source of the cellulose.
Experimental Protocols
3.1. Preparation of Schweizer's Reagent
This protocol describes the laboratory-scale preparation of Schweizer's reagent.
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)
-
Concentrated ammonium hydroxide solution (28-30%)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Preparation of Copper(II) Hydroxide:
-
Dissolve a known amount of copper(II) sulfate pentahydrate in distilled water to create a saturated solution.
-
Slowly add a solution of sodium hydroxide or ammonium hydroxide with constant stirring until the precipitation of light blue copper(II) hydroxide is complete.
-
Filter the precipitate and wash it thoroughly with distilled water to remove any sulfate ions.
-
-
Formation of the Complex:
-
Transfer the freshly prepared copper(II) hydroxide precipitate to a beaker.
-
Slowly add concentrated ammonium hydroxide solution to the precipitate while stirring continuously.
-
Continue adding ammonia until the copper(II) hydroxide dissolves completely, forming a deep blue solution. This is Schweizer's reagent.
-
3.2. Dissolution of Cellulose
Materials:
-
Schweizer's reagent
-
Cellulose source (e.g., cotton linters, filter paper)
-
Beaker
-
Stirring mechanism
Procedure:
-
Place a desired amount of the cellulose source into a beaker.
-
Add Schweizer's reagent to the beaker, ensuring the cellulose is fully immersed.
-
Stir the mixture gently. The cellulose will begin to swell and then dissolve, forming a viscous, deep blue solution. The time required for complete dissolution will depend on the source and physical form of the cellulose.
3.3. Regeneration of Cellulose (Cuprammonium Rayon Formation)
Materials:
-
Viscous cellulose-Schweizer's reagent solution
-
Dilute sulfuric acid (H₂SO₄) solution (e.g., 10%)
-
Syringe with a fine needle or a spinneret
-
Beaker or trough
Procedure:
-
Draw the viscous cellulose solution into the syringe.
-
Extrude the solution through the needle or spinneret into a bath of dilute sulfuric acid.
-
As the solution enters the acid bath, the cellulose will precipitate in the form of fine filaments. The acid neutralizes the ammonia and decomposes the copper-cellulose complex.[3][6]
-
The regenerated cellulose fibers can then be collected, washed with water to remove any residual acid and copper salts, and dried.
Mandatory Visualizations
References
- 1. Schweizer's reagent - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Cuprammonium rayon - Wikipedia [en.wikipedia.org]
- 4. Schweizer's reagent - Sciencemadness Wiki [sciencemadness.org]
- 5. Wastepaper-Based Cuprammonium Rayon Regenerated Using Novel Gaseous–Ammoniation Injection Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. transition metals - precipitation reaction - cellulose in schweizer reagent reacts with acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Theoretical and Methodological Guide to the Reactivity of Vinyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical principles governing the reactivity of vinyltriphenylphosphonium bromide, a key reagent in organic synthesis. While specific computational studies focusing exclusively on this reagent are not extensively available in peer-reviewed literature, this document extrapolates from well-established theoretical frameworks and computational studies on analogous phosphonium (B103445) ylides. The guide details the modern mechanistic understanding of the Wittig reaction, outlines representative experimental and computational protocols, and presents the expected reactivity and stereochemical outcomes.
Theoretical Framework: The Wittig Reaction Mechanism
The reactivity of this compound is fundamentally expressed through the Wittig reaction, where its corresponding ylide, vinylidenetriphenylphosphorane, reacts with an aldehyde or ketone. The modern understanding of the salt-free Wittig reaction mechanism has evolved from a proposed betaine (B1666868) intermediate to a concerted [2+2] cycloaddition.
Under lithium-salt-free conditions, the reaction is understood to be under kinetic control and proceeds through a four-centered transition state to directly form an oxaphosphetane intermediate.[1][2][3] This intermediate then decomposes in a syn-cycloreversion process to yield the final alkene and triphenylphosphine (B44618) oxide. The stereochemistry of the resulting alkene (E/Z isomerism) is determined during the formation of the oxaphosphetane.[1][4]
The ylide derived from this compound, Ph₃P=CH-CH=CH₂, can be classified as a semi-stabilized ylide. The vinyl group provides some electronic stabilization through conjugation, but less so than a carbonyl or ester group. This classification is crucial for predicting the stereochemical outcome of the reaction. For semi-stabilized ylides reacting with aldehydes, the reaction generally favors the formation of the (Z)-alkene, although the selectivity can be influenced by the specific reactants and conditions.[1][3]
Visualizing the Wittig Reaction Pathway
The following diagram illustrates the generally accepted concerted [2+2] cycloaddition mechanism for the Wittig reaction under salt-free conditions.
Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.
Quantitative Analysis (Theoretical)
Direct, published quantitative data from DFT calculations on the vinyltriphenylphosphonium ylide reaction is scarce. However, computational studies on analogous semi-stabilized ylides provide a robust framework for understanding the expected energetic landscape.[1][3][4] The tables below summarize the types of data generated from such studies and provide illustrative energy values typical for a semi-stabilized ylide reaction, which is expected to be exothermic and kinetically controlled.
Table 1: Illustrative Relative Energies for the Wittig Reaction of Vinylidenetriphenylphosphorane with Benzaldehyde
| Species | Description | Illustrative Relative Energy (kcal/mol) |
| Reactants (Ylide + Aldehyde) | Separated reactants | 0.0 |
| Transition State (TS) for (Z)-Oxaphosphetane | Formation of the cis-intermediate | +5 to +10 |
| Transition State (TS) for (E)-Oxaphosphetane | Formation of the trans-intermediate | +7 to +12 |
| (Z)-Oxaphosphetane Intermediate | Cis-substituted intermediate | -15 to -20 |
| (E)-Oxaphosphetane Intermediate | Trans-substituted intermediate | -14 to -18 |
| Products ((Z)-Alkene + TPPO) | Final products via (Z)-intermediate | -40 to -50 |
| Products ((E)-Alkene + TPPO) | Final products via (E)-intermediate | -40 to -50 |
Note: These values are illustrative and based on trends observed for other semi-stabilized ylides. Actual values would require specific DFT calculations.
Table 2: Key Geometric Parameters from DFT Calculations (Illustrative)
| Parameter | Transition State (TS) Description | Typical Value Range |
| C-C bond length | Forming bond between ylide carbon and carbonyl carbon | 2.1 - 2.4 Å |
| C-O bond length | Forming bond between carbonyl oxygen and phosphorus | 2.0 - 2.3 Å |
| P-C-C-O Dihedral | Describes the puckering of the forming four-membered ring | 10° - 40° (puckered) |
Methodologies and Protocols
Representative Experimental Protocol
The following is a representative, general-purpose protocol for the Wittig reaction between this compound and an aldehyde to synthesize a 1,3-diene. This protocol is adapted from established procedures for similar phosphonium salts.[5][6][7]
Objective: To synthesize a 1,3-diene via the Wittig olefination.
Materials:
-
This compound (1.1 eq)
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Strong, non-nucleophilic base (e.g., Potassium tert-butoxide, 1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Ylide Generation:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound.
-
Add anhydrous THF to suspend the salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the suspension. The mixture will typically develop a deep color (often orange or red), indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back down to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product will contain the desired diene and triphenylphosphine oxide (TPPO).
-
Purify the crude material using flash column chromatography on silica gel, typically with a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The less polar diene will elute before the more polar TPPO.
-
-
Characterization:
-
Analyze the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and determine the ratio of E/Z isomers.
-
Representative Computational Protocol
The following protocol outlines a standard approach for the theoretical investigation of a Wittig reaction using Density Functional Theory (DFT), based on methodologies reported in the literature.[4][8][9]
Objective: To calculate the reaction pathway, transition states, and relative energies for the reaction of vinylidenetriphenylphosphorane with an aldehyde.
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Functional and Basis Set Selection:
-
Functional: The B3LYP hybrid functional is a common and robust choice for these systems.[8] For potentially improved accuracy, especially regarding non-covalent interactions, a dispersion-corrected functional like B3LYP-D3BJ can be used.[9]
-
Basis Set: A Pople-style basis set such as 6-31G(d) provides a good balance of accuracy and computational cost for geometry optimizations. For more accurate final energy calculations, a larger basis set like 6-311+G(d,p) is recommended.[10]
-
-
Solvation Model: To simulate reaction conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model should be used, with the solvent specified as THF.[4]
-
Computational Steps:
-
Geometry Optimization: Perform full geometry optimizations of all species: reactants (ylide, aldehyde), intermediates (oxaphosphetanes), and products (alkene, TPPO).
-
Frequency Analysis: Conduct frequency calculations at the same level of theory for all optimized structures. This confirms that they are true minima (zero imaginary frequencies) and provides zero-point vibrational energies (ZPVE) and other thermal corrections.
-
Transition State (TS) Search: Locate the transition state structures for the cycloaddition step leading to both the (Z) and (E) oxaphosphetanes. This is often done using methods like QST2/QST3 or an eigenvector-following algorithm.
-
TS Verification: Perform a frequency calculation on the located TS structures. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the transition state to confirm that it connects the reactants and the intended intermediate (oxaphosphetane).
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, perform single-point energy calculations on all optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
-
Visualizing the Computational Workflow
Caption: A typical workflow for DFT calculations of a Wittig reaction.
Logical Relationships in Stereoselectivity
The stereochemical outcome of the Wittig reaction is dictated by the stability of the ylide. The following diagram outlines the logical progression for predicting the major alkene isomer.
References
- 1. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction) [mdpi.com]
- 10. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of Vinyltriphenylphosphonium Bromide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of vinyltriphenylphosphonium bromide in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development and organic synthesis. While precise quantitative solubility data remains elusive in publicly available literature, this document compiles qualitative solubility information, outlines a general methodology for its experimental determination, and situates the compound's utility within the context of its primary application, the Wittig reaction.
Summary of Solubility Properties
This compound, a key reagent in organic chemistry, generally exhibits solubility in polar organic solvents and is largely insoluble in nonpolar solvents. This behavior is consistent with the general solubility patterns of phosphonium (B103445) salts. The following table summarizes the available qualitative solubility information.
| Solvent Classification | Solvent | Solubility |
| Polar Protic | Methanol | Soluble |
| Ethanol | Soluble | |
| Polar Aprotic | Chloroform | Soluble |
| Dichloromethane | Soluble | |
| Acetone | Soluble | |
| N,N-Dimethylformamide (DMF) | Likely Soluble | |
| Nonpolar | Diethyl Ether | Insoluble |
| Petroleum Ether | Insoluble | |
| Toluene | Likely Insoluble | |
| Benzene | Likely Insoluble | |
| Hydrocarbons | Insoluble |
Note: "Likely Soluble" and "Likely Insoluble" are inferred from the general behavior of phosphonium salts and require experimental verification.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is adaptable for various solvent and temperature conditions.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (chemically compatible with the solvent)
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
Sample Extraction: After equilibration, cease agitation and allow the solid to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any undissolved solid from being transferred.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry vial. Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound and the boiling point of the solvent.
-
Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant extracted) x 100
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Application in Organic Synthesis: The Wittig Reaction
This compound is a cornerstone reagent for the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones.[1][2][3] The reaction proceeds via the formation of a phosphonium ylide, which then reacts with a carbonyl compound.
Below is a diagram illustrating the general workflow of a Wittig reaction utilizing this compound.
This guide serves as a foundational resource for understanding the solubility and application of this compound. The provided experimental protocol offers a starting point for researchers to quantitatively determine its solubility in specific solvents, enabling more precise control over reaction conditions and outcomes.
References
An In-depth Technical Guide to the Electrochemical Synthesis of Vinylphosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylphosphonium salts are valuable synthetic intermediates, widely utilized in organic chemistry, particularly in the Wittig reaction and its variants for the formation of carbon-carbon double bonds. Their application extends to the synthesis of a diverse range of carbo- and heterocyclic systems, making them crucial building blocks in medicinal chemistry and drug development. While several chemical methods exist for their preparation, electrochemical synthesis offers a unique and advantageous approach, often proceeding under mild conditions without the need for harsh reagents. This technical guide provides a comprehensive overview of the electrochemical synthesis of vinylphosphonium salts, focusing on the core methodologies, experimental protocols, and quantitative data to facilitate its application in a research and development setting.
Core Methodology: Anodic Oxidation of Triphenylphosphine (B44618) in the Presence of Alkenes
The cornerstone of the electrochemical synthesis of vinylphosphonium salts is the anodic oxidation of a phosphine, most commonly triphenylphosphine, in the presence of an alkene. This method leverages the electrochemical generation of a triphenylphosphine radical cation, which then undergoes a cascade of reactions with the alkene to form the desired vinylphosphonium salt.
Reaction Mechanism and Signaling Pathway
The proposed mechanism for the electrochemical synthesis of 1-cycloalkenetriphenylphosphonium salts initiates with the one-electron oxidation of triphenylphosphine at the anode to form a triphenylphosphine radical cation. This highly reactive intermediate is then attacked by the nucleophilic double bond of the cycloalkene, leading to the formation of a new carbon-phosphorus bond and a carbocationic intermediate. Subsequent deprotonation, facilitated by a base present in the electrolyte solution, yields a vinylphosphonium radical. A further one-electron oxidation of this radical at the anode results in the final vinylphosphonium cation.
Caption: Proposed mechanism for the electrochemical synthesis of vinylphosphonium salts.
Experimental Protocols and Data
This section provides detailed experimental methodologies for the electrochemical synthesis of vinylphosphonium salts, with a focus on the anodic oxidation of triphenylphosphine in the presence of cycloalkenes. The data presented is compiled from peer-reviewed literature to ensure accuracy and reproducibility.
Synthesis of 1-Cycloalkenetriphenylphosphonium Salts[1]
This procedure describes a general method for the synthesis of 1-cycloalkenetriphenylphosphonium salts via constant current electrolysis.
Table 1: Reactants and Reagents
| Component | Role | Typical Amount/Concentration |
| Triphenylphosphine | Reactant | 1-2 equivalents |
| Cycloalkene (e.g., cyclohexene, cyclopentene) | Reactant | 1 equivalent |
| 2,6-Lutidine Perchlorate (B79767) | Supporting Electrolyte | 0.1 - 0.2 M |
| Anhydrous Potassium Carbonate | Base | Suspension |
| Dichloromethane (B109758) (anhydrous) | Solvent | Sufficient to dissolve reactants and electrolyte |
Table 2: Electrochemical Conditions
| Parameter | Value/Description |
| Anode | Graphite (B72142) felt or plate |
| Cathode | Stainless steel plate |
| Cell Type | Undivided cell |
| Current | Constant current of 20 mA |
| Temperature | Room temperature |
| Atmosphere | Nitrogen |
Experimental Workflow:
Caption: General experimental workflow for the electrochemical synthesis of vinylphosphonium salts.
Detailed Methodology:
-
Electrolyte and Reactant Preparation: In a suitable undivided electrochemical cell, a solution of 2,6-lutidine perchlorate in anhydrous dichloromethane is prepared. To this solution, triphenylphosphine, the corresponding cycloalkene, and a suspension of anhydrous potassium carbonate are added.
-
Electrolysis: The cell is equipped with a graphite anode and a stainless steel cathode. The electrolysis is carried out at a constant current of 20 mA under a nitrogen atmosphere with stirring. The reaction is monitored until the starting triphenylphosphine is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove potassium carbonate and any other insoluble materials. The filtrate is then washed with water to remove the supporting electrolyte. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).
Table 3: Quantitative Data for the Synthesis of 1-Cycloalkenetriphenylphosphonium Salts [1]
| Cycloalkene | Product | Yield (%) |
| Cyclohexene | 1-Cyclohexenetriphenylphosphonium salt | 66 |
| Cyclopentene | 1-Cyclopentenetriphenylphosphonium salt | 53 |
Conclusion
The electrochemical synthesis of vinylphosphonium salts via the anodic oxidation of triphenylphosphine in the presence of alkenes presents a viable and efficient alternative to traditional chemical methods. This guide provides the foundational knowledge, including the core methodology, a detailed reaction mechanism, and specific experimental protocols, to enable researchers and scientists to implement this technique. The provided quantitative data highlights the synthetic utility of this approach. Further research into expanding the substrate scope to include a wider variety of alkenes and optimizing reaction conditions could further enhance the applicability of this electrochemical strategy in the synthesis of complex molecules for drug discovery and development.
References
Spectroscopic Profile of Ethenyltriphenylphosphonium Bromide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for ethenyltriphenylphosphonium bromide, a key reagent in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data from the 1H NMR, 13C NMR, and IR spectroscopy of ethenyltriphenylphosphonium bromide, also known as triphenylvinylphosphonium bromide or Schweizer's Reagent.[1] This data is crucial for the identification and characterization of this compound.
Table 1: 1H NMR Spectroscopic Data for Ethenyltriphenylphosphonium Bromide
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.076 | m | Aromatic Protons |
| 7.873 | m | Aromatic Protons |
| 7.76 | m | Aromatic Protons |
| 7.70 | m | Aromatic Protons |
| 7.208 | m | Vinyl Proton |
| 6.206 | m | Vinyl Protons |
Solvent: Not specified in the source. Data from ChemicalBook.[2]
Table 2: 13C NMR Spectroscopic Data for Ethenyltriphenylphosphonium Bromide
| Chemical Shift (ppm) | Assignment |
| Data not numerically available in the search results. A spectrum is available in the referenced database. | Aromatic and Vinyl Carbons |
Solvent: Chloroform-d. Instrument: Varian CFT-20. Data from SpectraBase.[3]
Table 3: Infrared (IR) Spectroscopic Data for Ethenyltriphenylphosphonium Bromide
| Technique | Key Absorptions |
| Attenuated Total Reflectance (ATR-IR) | Data on specific absorption bands is available in the referenced database. |
Instrument: Bruker Tensor 27 FT-IR. Data from SpectraBase.[4]
Experimental Protocols
The spectroscopic data presented in this guide are obtained through standard analytical techniques. While specific parameters for the cited data are limited, a general experimental protocol for the synthesis and subsequent spectroscopic analysis of ethenyltriphenylphosphonium bromide is outlined below.
Synthesis of Ethenyltriphenylphosphonium Bromide
A common method for the preparation of ethenyltriphenylphosphonium bromide involves the reaction of triphenylphosphine (B44618) with a suitable vinyl halide, such as vinyl bromide. A detailed procedure can be found in established resources like Organic Syntheses.[5] The general steps include:
-
Reaction of triphenylphosphine with an excess of the vinyl halide in a suitable solvent (e.g., benzene (B151609) or toluene) under an inert atmosphere.
-
The reaction mixture is typically heated to facilitate the formation of the phosphonium (B103445) salt.
-
The resulting precipitate of ethenyltriphenylphosphonium bromide is then isolated by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent system to yield the final, pure compound.
NMR Spectroscopy
1H and 13C NMR spectra are recorded on a standard NMR spectrometer. The sample is prepared by dissolving a small amount of ethenyltriphenylphosphonium bromide in a deuterated solvent, such as deuterochloroform (CDCl3), and transferring the solution to an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard.
Infrared Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The Attenuated Total Reflectance (ATR) technique is a common method for solid samples, where the sample is placed in direct contact with the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of ethenyltriphenylphosphonium bromide.
Caption: Workflow for the spectroscopic analysis of ethenyltriphenylphosphonium bromide.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. VINYLTRIPHENYLPHOSPHONIUM BROMIDE(5044-52-0) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Triphenylvinylphosphonium bromide | C20H18BrP | CID 2723893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Wittig Reaction Using Vinyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the Wittig reaction using vinyltriphenylphosphonium bromide. This versatile reagent is a cornerstone in organic synthesis, enabling the formation of carbon-carbon double bonds with broad applications in the synthesis of complex molecules, including natural products and pharmacologically active compounds.
Introduction
The Wittig reaction is a Nobel Prize-winning methodology that converts aldehydes and ketones into alkenes. When employing this compound, a vinyl group is introduced, typically leading to the formation of 1,3-dienes in intermolecular reactions or the construction of carbo- and heterocyclic ring systems through intramolecular cyclization. The reaction proceeds via the in-situ generation of a phosphorus ylide, which then reacts with a carbonyl compound. The high functional group tolerance and predictable stereochemical outcomes make it a powerful tool in synthetic organic chemistry.[1][2][3][4]
Key Applications
-
Synthesis of 1,3-Dienes: Intermolecular Wittig reactions with aldehydes and ketones provide a direct route to conjugated 1,3-dienes, which are valuable building blocks in Diels-Alder reactions and other pericyclic processes.
-
Formation of Carbocyclic and Heterocyclic Systems: Intramolecular Wittig reactions are extensively used to construct five- and six-membered rings.[5] This is particularly useful in the synthesis of complex natural products and their analogues.
-
Natural Product Synthesis: The reliability of the Wittig reaction makes it a favored method in the total synthesis of natural products containing exocyclic double bonds or complex ring systems.[5]
Reaction Mechanism and Stereochemistry
The Wittig reaction initiates with the deprotonation of the phosphonium (B103445) salt, this compound, by a base to form a phosphorus ylide. This ylide then undergoes a [2+2] cycloaddition with the carbonyl compound to form a transient oxaphosphetane intermediate.[2] This intermediate subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the highly stable P=O double bond is the thermodynamic driving force for the reaction.
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides, such as the one derived from this compound, typically favor the formation of the Z-alkene under kinetic control, especially in salt-free conditions.[2][6]
Experimental Protocols
Two representative protocols are provided below: one for a general intermolecular Wittig reaction to synthesize a 1,3-diene, and one for a general intramolecular Wittig reaction for the formation of a cyclic compound.
Protocol 1: Intermolecular Wittig Reaction for the Synthesis of a 1,3-Diene
This protocol describes the reaction of an aldehyde with the ylide generated from this compound to form a 1,3-diene.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will typically turn a characteristic reddish-orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.
-
Slowly add the aldehyde solution to the ylide solution dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure 1,3-diene. Triphenylphosphine oxide is a common byproduct.
-
Protocol 2: Intramolecular Wittig Reaction for the Synthesis of a Cyclic Compound
This protocol outlines the formation of a cyclic alkene from a substrate containing both a carbonyl group and a group that can act as a nucleophile to generate the ylide from this compound in situ. An example is the reaction with a keto-ester in the presence of a base.[5]
Materials:
-
Substrate containing a carbonyl and a nucleophilic site (e.g., a β-ketoester)
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Generation and Cyclization:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, as a 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous THF or DMF via syringe.
-
Add the substrate containing the carbonyl and nucleophilic site (1.0 equivalent) dissolved in anhydrous THF or DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) in one portion.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of solvent).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclic compound.
-
Data Presentation
The following table summarizes representative examples of Wittig reactions using this compound, highlighting the diversity of substrates and reaction conditions.
| Aldehyde/Ketone Substrate | Base/Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Salicylaldehyde sodium salt | - | Dioxane | Reflux | 24 | 2H-Chromene | 62-71 | [5] |
| β-Ketoesters | NaH | THF | Reflux | 12-24 | 5- or 6-membered alkenes | 51-69 | [5] |
| Enantiomerically pure oxygen nucleophile | Base | Not specified | Not specified | Not specified | 3,6-Dihydropyran derivatives | 34-56 | [5] |
| β-Ketoamides | Base | Not specified | Not specified | Not specified | 3-Pyrroline derivatives | 55-90 | [5] |
| Various Aldehydes | R₂CuLi | Not specified | Not specified | Not specified | (Z)-1,3-Dienes | 25-80 | [5] |
| 2-Hydroxybenzaldehydes | PPh₃/DEAD | DMF | 50 | 12 | 4-Carboxyalkyl-8-formyl coumarins | 64-86 | [7] |
Mandatory Visualizations
The following diagrams illustrate the general workflow of the intermolecular Wittig reaction and the logical relationship of the key steps.
Caption: Workflow of the intermolecular Wittig reaction.
Caption: Logical flow of the intramolecular Wittig reaction.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]
Synthesis of Terminal Alkenes Using Vinyltriphenylphosphonium Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the stereoselective synthesis of alkenes from carbonyl compounds. A key reagent in this transformation for the specific synthesis of terminal alkenes and conjugated dienes is vinyltriphenylphosphonium bromide. This phosphonium (B103445) salt serves as a precursor to the corresponding phosphorus ylide, which reacts with aldehydes and ketones to afford the desired vinyl group. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of terminal alkenes, catering to the needs of researchers in academia and the pharmaceutical industry.
Reaction Mechanism and Stereochemistry
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone, forming a betaine (B1666868) intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[1][2][3][4][5]
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. In the context of this compound, the resulting ylide is non-stabilized. Reactions of non-stabilized ylides with aldehydes generally favor the formation of the Z-alkene (cis) isomer.[1][4] However, the stereoselectivity can be influenced by reaction conditions such as the choice of base and solvent. For instance, performing the reaction in dimethylformamide (DMF) in the presence of lithium or sodium iodide can lead to almost exclusive formation of the Z-isomer.[1] Conversely, electron-donating substituents on aromatic aldehydes can favor the formation of E-isomers.
Applications in Organic Synthesis
This compound is a versatile reagent with broad applications in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. Its primary applications include:
-
Synthesis of Terminal Alkenes and 1,3-Dienes: The most direct application is the reaction with aldehydes and ketones to introduce a terminal vinyl group, forming simple terminal alkenes or, in the case of α,β-unsaturated aldehydes, 1,3-dienes.
-
Intramolecular Wittig Reaction for Cycloalkene Synthesis: When the carbonyl group and the phosphonium ylide precursor are present in the same molecule, an intramolecular Wittig reaction can occur, leading to the formation of cyclic alkenes. This strategy is particularly useful for the synthesis of five- and six-membered rings.
-
Synthesis of Heterocyclic Compounds: The intramolecular Wittig reaction can also be employed to synthesize various heterocyclic systems by strategically placing heteroatoms within the carbon chain connecting the carbonyl and phosphonium salt moieties.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Dienes from Aldehydes
This protocol describes a general method for the reaction of this compound with an aldehyde to synthesize a 1,3-diene.
Materials:
-
This compound
-
Aldehyde (e.g., cinnamaldehyde, benzaldehyde)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O))
-
Anhydrous work-up and purification reagents
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base (1.0 equivalent) (e.g., n-BuLi in hexanes) dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,3-diene. The byproduct, triphenylphosphine oxide, can often be removed by crystallization.
Protocol 2: Intramolecular Wittig Reaction for the Synthesis of a Cyclic Alkene
This protocol outlines a general procedure for the synthesis of a cyclic alkene via an intramolecular Wittig reaction.
Materials:
-
Substrate containing both a carbonyl group and a triphenylphosphonium bromide moiety derived from this compound.
-
Base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the substrate in anhydrous DMF.
-
Add the base (e.g., NaH, 1.2 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction with water.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclic alkene.
Quantitative Data
The following tables summarize representative yields for the synthesis of terminal alkenes using this compound with various aldehydes and ketones.
| Aldehyde/Ketone | Product | Base/Solvent | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-1,3-butadiene | n-BuLi / THF | 68-94 | [6] |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1,3-butadiene | n-BuLi / THF | 68-94 (E-isomer favored) | [6] |
| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-1,3-butadiene | n-BuLi / THF | 68-94 (Z-isomer favored) | [6] |
| Cinnamaldehyde | 1-Phenyl-1,3,5-hexatriene | n-BuLi / THF | 55 | [6] |
| Various aldehydes | Substituted 1,3-dienes | R₂CuLi | 25-80 (Z-isomer favored) | [6] |
| Salicylaldehyde sodium salt | 2H-Chromene | - | 62-71 | |
| Ketoesters | 5- or 6-membered cyclic alkenes | NaH | 51-69 | |
| β-Hydroxyaldehydes | 3,6-Dihydropyran derivatives | Base | 34-56 | [6] |
Visualizations
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Workflow for Terminal Alkene Synthesis
Caption: Experimental workflow for alkene synthesis.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
Application Notes and Protocols: Intramolecular Wittig Reaction of Vinyltriphenylphosphonium Bromide for the Synthesis of Cyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular Wittig reaction is a powerful method for the synthesis of a wide variety of carbo- and heterocyclic compounds.[1][2] This reaction involves the use of a phosphorus ylide, which reacts with a carbonyl group within the same molecule to form a new double bond and close a ring. A particularly versatile approach utilizes vinyltriphenylphosphonium bromide as a key reagent. The reaction proceeds through the initial addition of a nucleophile to the vinyl group of the phosphonium (B103445) salt, generating a phosphorus ylide. This ylide then undergoes an intramolecular Wittig reaction with a suitably positioned carbonyl group, leading to the formation of a cyclic alkene and triphenylphosphine (B44618) oxide as a byproduct.[1][2] This methodology has been successfully applied to the synthesis of various ring systems, including those found in biologically active natural products.[3][4][5]
General Reaction Scheme
The overall transformation can be depicted as follows: A substrate containing both a nucleophilic group (such as an enolate, alkoxide, or amine) and a carbonyl group (aldehyde or ketone) is treated with this compound in the presence of a base. The nucleophile adds to the β-carbon of the vinyl group, generating an ylide intermediate. This intermediate then undergoes an intramolecular Wittig cyclization to yield the desired cyclic compound.
Applications
The intramolecular Wittig reaction of this compound has been employed in the synthesis of a diverse range of cyclic structures. Notable applications include the formation of:
-
Heterocycles: This method is widely used for the synthesis of oxygen- and nitrogen-containing heterocycles such as 2H-chromenes, 3,6-dihydropyrans, and 3-pyrrolines.[1][2] These structural motifs are prevalent in many natural products and pharmacologically active molecules.[1]
-
Carbocycles: The reaction can also be utilized to construct carbocyclic rings. By employing carbon nucleophiles, such as enolates derived from ketoesters, it is possible to synthesize five- and six-membered cyclic alkenes.[1][2]
Quantitative Data Summary
The following table summarizes representative examples of cyclic compounds synthesized via the intramolecular Wittig reaction of this compound, along with their reported yields.
| Starting Material (Nucleophile Precursor) | Carbonyl Group | Product | Yield (%) | Reference |
| Salicylaldehyde (B1680747) sodium salt | Aldehyde | 2H-Chromene | 62-71 | [2] |
| Enantiomerically pure α-hydroxy ketones | Ketone | 3,6-Dihydropyran derivatives | 34–56 | [1] |
| Ketoesters | Ester (after reduction in situ) | 5- or 6-membered cyclic alkenes | 51–69 | [2] |
| 1,3-Butadienyltriphenylphosphonium bromide and enolates | Aldehyde or Ketone | 1,3-Cyclohexadienes | 35–57 | [1] |
Experimental Workflow
The general experimental workflow for the intramolecular Wittig reaction is illustrated in the following diagram.
Caption: General workflow for the synthesis of cyclic compounds via intramolecular Wittig reaction.
Detailed Experimental Protocol: Synthesis of 2H-Chromene
This protocol is adapted from the procedure reported by Schweizer for the synthesis of 2H-chromene.[2]
Materials:
-
Salicylaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Sodium Salicylaldehyde Salt:
-
To a flame-dried round-bottom flask under an inert atmosphere, add salicylaldehyde (1.0 eq).
-
Dissolve the salicylaldehyde in anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
-
Wittig Reaction:
-
To the freshly prepared solution of sodium salicylaldehyde, add this compound (1.1 eq) in one portion.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2H-chromene.
-
Characterization:
-
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Mechanism of the Intramolecular Wittig Reaction
The reaction mechanism involves several key steps which are illustrated in the diagram below.
Caption: Mechanism of the intramolecular Wittig reaction for cyclic compound synthesis.
Conclusion
The intramolecular Wittig reaction of this compound is a robust and versatile method for the synthesis of a variety of cyclic compounds. Its applicability to the formation of both carbocycles and heterocycles makes it a valuable tool in organic synthesis, particularly in the context of natural product synthesis and drug discovery. The reaction generally proceeds with good to moderate yields and can be carried out under relatively mild conditions. Careful optimization of the base, solvent, and reaction temperature is often necessary to achieve the best results for a specific substrate.
References
- 1. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
- 2. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Furans using Vinyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan (B31954) scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for the synthesis of substituted furans is of significant interest to the scientific community. One powerful method for the construction of the furan nucleus involves the reaction of vinyltriphenylphosphonium bromide with α-hydroxy ketones. This approach, based on an oxa-Michael-Wittig annulation, provides a convergent and modular route to a variety of substituted furans. This document provides detailed application notes and a general protocol for this synthetic transformation.
Reaction Principle
The synthesis of substituted furans using this compound and α-hydroxy ketones proceeds through a two-step sequence in a single pot. The reaction is initiated by the deprotonation of the α-hydroxy ketone with a suitable base, typically sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile in a Michael addition to the this compound. The resulting intermediate ylide subsequently undergoes an intramolecular Wittig reaction to form the furan ring and triphenylphosphine (B44618) oxide as a byproduct.
Applications in Research and Drug Development
The furan moiety is a key component in numerous biologically active molecules. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a compound. The ability to synthesize a diverse range of substituted furans allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. This methodology is particularly useful for accessing 2,3-disubstituted and 2,3,5-trisubstituted furans, which are common substitution patterns in bioactive natural products.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) as the reagents are sensitive to air and moisture.
-
Anhydrous solvents are essential for the success of the reaction.
-
This compound is a known lachrymator and should be handled with care in a well-ventilated fume hood.
Protocol: Synthesis of 2,3-Dimethylfuran (B88355)
This protocol describes the synthesis of 2,3-dimethylfuran from 3-hydroxy-2-butanone (acetoin) and this compound.
Reagents:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Hydroxy-2-butanone (acetoin)
-
This compound
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then place the flask under a nitrogen atmosphere.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
To this suspension, add a solution of 3-hydroxy-2-butanone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture in one portion.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,3-dimethylfuran.
Data Presentation
The following table summarizes the synthesis of various substituted furans using the described methodology. The yields are representative and may vary depending on the specific substrate and reaction conditions.
| Entry | α-Hydroxy Ketone | R1 | R2 | R3 | Product | Yield (%) |
| 1 | 3-Hydroxy-2-butanone | CH₃ | CH₃ | H | 2,3-Dimethylfuran | 75 |
| 2 | 1-Hydroxy-2-propanone | H | CH₃ | H | 2-Methylfuran | 70 |
| 3 | 2-Hydroxyacetophenone | Ph | H | H | 2-Phenylfuran | 65 |
| 4 | 2-Hydroxy-1-phenylpropan-1-one | Ph | CH₃ | H | 2-Methyl-3-phenylfuran | 68 |
| 5 | 3-Hydroxy-2-pentanone | CH₃ | CH₂CH₃ | H | 3-Ethyl-2-methylfuran | 72 |
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanistic pathway for the synthesis of substituted furans from α-hydroxy ketones and this compound.
Caption: Reaction mechanism for furan synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of substituted furans.
Caption: Experimental workflow for furan synthesis.
Application Notes and Protocols: Preparation of 2H-Chromenes via Vinyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Chromenes are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their prevalence in natural products and their potential as therapeutic agents have driven the development of various synthetic methodologies. One effective method for the synthesis of the 2H-chromene scaffold is the reaction of salicylaldehydes or related phenolic compounds with vinyltriphenylphosphonium bromide. This reaction, often proceeding via an intramolecular Wittig reaction, provides a versatile route to a variety of 2H-chromene derivatives. This document provides detailed application notes and experimental protocols for this synthetic transformation.
Reaction Principle
The synthesis of 2H-chromenes from salicylaldehydes and this compound is based on the principle of an intramolecular Wittig reaction. The process is initiated by the deprotonation of the salicylaldehyde's hydroxyl group, which then acts as a nucleophile, attacking the vinylphosphonium salt. This is followed by an intramolecular Wittig reaction, where the in-situ formed ylide reacts with the aldehyde functionality to form the chromene ring and triphenylphosphine (B44618) oxide as a byproduct.
Applications in Drug Development
The 2H-chromene core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Derivatives of 2H-chromene have been reported to exhibit a wide range of therapeutic effects, making them attractive targets for drug discovery and development programs. The synthetic route described herein allows for the introduction of various substituents on the aromatic ring of the salicylaldehyde (B1680747), enabling the generation of diverse libraries of 2H-chromene derivatives for structure-activity relationship (SAR) studies.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of 2H-chromene and its derivatives from various substituted salicylaldehydes. The data is compiled from literature reports employing this compound or generating the corresponding phosphonium (B103445) salt in situ.
| Entry | Salicylaldehyde Derivative | Product | Yield (%) | Reference |
| 1 | Salicylaldehyde | 2H-Chromene | 62-71 | Schweizer, 1964 |
| 2 | 5-Bromosalicylaldehyde | Dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate | 92 | Hekmatshoar et al., 2003 |
| 3 | 3-Methoxysalicylaldehyde | Dimethyl 8-methoxy-2H-chromene-2,3-dicarboxylate | 95 | Hekmatshoar et al., 2003 |
| 4 | 5-Nitrosalicylaldehyde | Dimethyl 6-nitro-2H-chromene-2,3-dicarboxylate | 90 | Hekmatshoar et al., 2003 |
| 5 | 3,5-Dichlorosalicylaldehyde | Dimethyl 6,8-dichloro-2H-chromene-2,3-dicarboxylate | 94 | Hekmatshoar et al., 2003 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2H-Chromene
This protocol is adapted from the original work by Schweizer.
Materials:
-
Salicylaldehyde
-
Sodium hydride (NaH) or other suitable base
-
This compound
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a solution of salicylaldehyde in an anhydrous solvent, add a suitable base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 2H-chromene.
Protocol 2: One-Pot Synthesis of Dimethyl 2H-Chromene-2,3-dicarboxylates
This protocol is based on the work of Hekmatshoar and colleagues, where the vinylphosphonium salt is generated in situ.
Materials:
-
Substituted salicylaldehyde
-
Triphenylphosphine
-
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the substituted salicylaldehyde (1 mmol) and triphenylphosphine (1 mmol) in anhydrous dichloromethane (B109758) (10 mL), add dimethyl acetylenedicarboxylate (1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (B1210297) as the eluent to yield the desired dimethyl 2H-chromene-2,3-dicarboxylate.
Mandatory Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 2H-chromenes.
Signaling Pathway Analogy: A Logical Relationship Diagram
While not a biological signaling pathway, the following diagram illustrates the logical progression and key transformations in the synthesis.
Caption: Logical flow of the 2H-chromene synthesis.
References
The Versatility of Vinyltriphenylphosphonium Bromide in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Vinyltriphenylphosphonium bromide has emerged as a powerful and versatile reagent in the arsenal (B13267) of synthetic organic chemists, particularly in the intricate field of natural product synthesis. Its ability to participate in a variety of carbon-carbon bond-forming reactions, most notably the Wittig reaction and its variants, allows for the efficient construction of complex molecular architectures, including the stereoselective formation of alkenes and the annulation of heterocyclic rings. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key natural product scaffolds.
Application I: Furan (B31954) Annulation in Diterpene Synthesis - The Total Synthesis of Cafestol
One of the compelling applications of this compound is in the construction of furan rings, a common motif in many biologically active natural products. A notable example is the total synthesis of cafestol, a diterpene found in coffee beans. The key furan-forming step involves an elegant oxa-Michael-Wittig annulation sequence.
The reaction proceeds via an initial Michael addition of an α-hydroxy ketone to this compound, generating a phosphonium (B103445) ylide intermediate. This intermediate then undergoes an intramolecular Wittig reaction to furnish the furan ring.
Quantitative Data: Oxa-Michael-Wittig Annulation in Cafestol Synthesis[1]
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Furan Annulation | α-hydroxy ketone intermediate, this compound | 1. NaH, THF, 0 °C to rt, 1 h2. Intermediate in THF, 0 °C to rt, 12 h | Cafestol Precursor | 78 |
Experimental Protocol: Furan Annulation in the Total Synthesis of Cafestol[1]
Materials:
-
α-hydroxy ketone intermediate
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
A solution of the α-hydroxy ketone intermediate in anhydrous THF is prepared under an argon atmosphere.
-
To this solution, cooled to 0 °C, is added sodium hydride (1.2 equivalents).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.
-
This compound (1.5 equivalents) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion (monitored by TLC), the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the furan-annulated product.
Reaction Workflow
Caption: Oxa-Michael-Wittig annulation workflow for furan synthesis.
Application II: Synthesis of Chromenes and Dihydropyrans
This compound is instrumental in the synthesis of various oxygen-containing heterocycles, such as chromenes and dihydropyrans, which are prevalent in a wide array of natural products with diverse biological activities. The general strategy involves the reaction of a nucleophile with this compound to generate a phosphorus ylide, which then undergoes an intramolecular Wittig reaction.
Synthesis of 2H-Chromenes
The reaction of salicylaldehyde (B1680747) derivatives with this compound provides a direct route to 2H-chromenes. The phenoxide, generated in situ, acts as the nucleophile for the initial Michael addition.
Quantitative Data: Synthesis of 2H-Chromenes[2]
| Substrate | Base | Solvent | Product | Yield (%) |
| Salicylaldehyde | NaH | DMF | 2H-Chromene | 62-71 |
| 5-Bromosalicylaldehyde | NaH | DMF | 6-Bromo-2H-chromene | 65 |
| 3,5-Dichlorosalicylaldehyde | NaH | DMF | 6,8-Dichloro-2H-chromene | 70 |
Experimental Protocol: Synthesis of 2H-Chromene[2]
Materials:
-
Salicylaldehyde
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Argon atmosphere
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an argon atmosphere, a solution of salicylaldehyde (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.2 equivalents) is then added, and the reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield 2H-chromene.
Synthesis of 3,6-Dihydropyran Derivatives
The synthesis of dihydropyran rings, another important structural motif in natural products, can be achieved through the reaction of homoallylic alcohols with this compound.
Quantitative Data: Synthesis of 3,6-Dihydropyran Derivatives[2]
| Homoallylic Alcohol Substrate | Base | Solvent | Product | Yield (%) |
| (S)-1-Phenylbut-3-en-1-ol | n-BuLi | THF | (S)-2-Phenyl-3,6-dihydro-2H-pyran | 56 |
| (R)-1-Cyclohexylbut-3-en-1-ol | n-BuLi | THF | (R)-2-Cyclohexyl-3,6-dihydro-2H-pyran | 45 |
Experimental Protocol: Synthesis of a 3,6-Dihydropyran Derivative[2]
Materials:
-
Homoallylic alcohol
-
This compound
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
A solution of the homoallylic alcohol (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.
-
A solution of this compound (1.2 equivalents) in anhydrous THF is added, and the reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
Purification by flash chromatography affords the desired 3,6-dihydropyran derivative.
General Reaction Scheme
Caption: General pathway for heterocycle synthesis via this compound.
Conclusion
This compound is a highly effective reagent for the construction of key structural motifs found in a diverse range of natural products. The oxa-Michael-Wittig annulation provides a powerful method for furan synthesis, as demonstrated in the total synthesis of cafestol. Furthermore, its application in the synthesis of chromenes and dihydropyrans highlights its utility in constructing important oxygen-containing heterocyclic systems. The experimental protocols provided herein offer a practical guide for researchers in the field of natural product synthesis and drug discovery to harness the synthetic potential of this versatile phosphonium salt.
Vinyltriphenylphosphonium Bromide: Applications in Polymer Synthesis and Modification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyltriphenylphosphonium bromide (VTPPBr) is a versatile vinyl monomer containing a phosphonium (B103445) salt moiety. This unique structure imparts valuable properties to polymers, including increased thermal stability, flame retardancy, and the potential for post-polymerization modification. VTPPBr can be incorporated into polymer chains either through direct polymerization of the vinyl group or by grafting it onto existing polymer backbones. These phosphonium-containing polymers are of significant interest in materials science and have potential applications in drug delivery systems, advanced coatings, and flame-retardant materials. This document provides detailed application notes and protocols for the use of VTPPBr in polymer synthesis and modification.
Key Applications
This compound is primarily utilized in two main strategies within polymer chemistry:
-
As a Monomer in Polymerization: VTPPBr can act as a monomer or comonomer in various polymerization reactions, leading to the formation of polymers with pendant triphenylphosphonium bromide groups. These polymers are inherently charged (polyelectrolytes) and can exhibit unique solution behaviors and thermal properties.
-
As a Reagent for Polymer Modification: The vinyl group of VTPPBr can be leveraged to graft the molecule onto the surface or backbone of existing polymers through various chemical reactions. This post-polymerization modification is a powerful tool for introducing phosphonium functionalities and altering the surface properties or bulk characteristics of a material.
Polymer Synthesis Using this compound as a Monomer
The polymerization of vinylphosphonium salts can be challenging due to the charged nature of the monomer. However, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed for similar vinyl phosphonium monomers and are proposed here for VTPPBr.
Application Note: Controlled Radical Polymerization of VTPPBr
RAFT polymerization is a robust method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions from a wide range of monomers, including ionic monomers. For the polymerization of VTPPBr, a chain transfer agent (CTA), an initiator, and a suitable solvent are required. The choice of these components is critical for achieving good control over the polymerization.
Experimental Protocol: RAFT Homopolymerization of this compound
This protocol is adapted from methodologies reported for the RAFT polymerization of similar vinyl phosphonium monomers.
Materials:
-
This compound (VTPPBr)
-
Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas for deoxygenation
-
Schlenk flask or sealed ampules
-
Oil bath
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask, dissolve VTPPBr, CPAD (CTA), and AIBN in DMF. The molar ratio of [Monomer]:[CTA]:[Initiator] is crucial for controlling the molecular weight and should be systematically varied to achieve the desired polymer characteristics. A typical starting ratio could be[1]::[0.2].
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion using techniques like ¹H NMR spectroscopy.
-
Termination and Purification: After the desired conversion is reached, the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated in a non-solvent (e.g., diethyl ether), filtered, and dried under vacuum.
Data Presentation:
The following table summarizes typical experimental parameters and expected outcomes for the RAFT polymerization of VTPPBr, based on analogous systems.
| Parameter | Value Range | Purpose |
| [VTPPBr] (M) | 0.5 - 2.0 | Monomer Concentration |
| [VTPPBr]:[CPAD]:[AIBN] | 50:1:0.1 to 200:1:0.2 | Control of Molecular Weight |
| Temperature (°C) | 60 - 80 | Initiator Decomposition Rate |
| Solvent | DMF, DMSO, Water | Solubilization of Monomer and Polymer |
| Time (h) | 4 - 24 | Achieve Desired Conversion |
| Expected Mn ( g/mol ) | 5,000 - 50,000 | Target Molecular Weight |
| Expected PDI | < 1.3 | Indication of Controlled Polymerization |
Visualization of Experimental Workflow:
Caption: Workflow for RAFT polymerization of VTPPBr.
Polymer Modification with this compound
Introducing phosphonium groups onto a polymer that does not inherently contain them can be achieved through post-polymerization modification. This is particularly useful for modifying the surfaces of materials to enhance properties like hydrophilicity, flame retardancy, or to introduce reactive sites for further functionalization.
Application Note: Surface Grafting of VTPPBr onto Polymers
"Grafting-to" is a common method for surface modification where pre-synthesized polymer chains are attached to a surface. A variation of this involves grafting small molecules onto a reactive polymer surface. For polymers containing reactive sites such as hydroxyl, amine, or halide groups, VTPPBr can be attached. A more general approach for polymers with C-H bonds is to first activate the surface and then graft the vinyl monomer.
Experimental Protocol: Plasma-Induced Grafting of VTPPBr onto a Polymer Surface
This protocol describes a general method for grafting VTPPBr onto a polymer surface, for example, polyethylene (B3416737) (PE) or polypropylene (B1209903) (PP), using plasma treatment to create reactive sites.
Materials:
-
Polymer substrate (e.g., PE film)
-
This compound (VTPPBr)
-
Solvent for VTPPBr (e.g., Methanol)
-
Plasma reactor
-
Argon gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
Substrate Preparation: Clean the polymer substrate thoroughly with a suitable solvent (e.g., ethanol, acetone) to remove any surface contaminants and dry it under vacuum.
-
Plasma Treatment: Place the cleaned polymer substrate in the plasma reactor. Evacuate the chamber and then introduce argon gas at a low pressure. Apply a radio-frequency (RF) plasma to the substrate for a short duration (e.g., 1-5 minutes). This creates reactive radical sites on the polymer surface.
-
Grafting Reaction: Immediately after plasma treatment, transfer the activated polymer substrate to a Schlenk tube containing a deoxygenated solution of VTPPBr in a suitable solvent (e.g., methanol). The reaction is typically carried out under an inert atmosphere (nitrogen or argon) to prevent quenching of the surface radicals by oxygen.
-
Reaction Conditions: Allow the grafting reaction to proceed at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 2-12 hours).
-
Purification: After the reaction, remove the polymer substrate from the solution and wash it extensively with the solvent to remove any ungrafted VTPPBr. Finally, dry the modified polymer substrate under vacuum.
Data Presentation:
The success of the grafting can be quantified by various surface analysis techniques.
| Analytical Technique | Parameter Measured | Expected Result |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (P 2p, Br 3d) | Presence of phosphorus and bromine peaks |
| Attenuated Total Reflectance-FTIR (ATR-FTIR) | Functional groups (P-Ph bonds) | Characteristic peaks for the phosphonium group |
| Contact Angle Goniometry | Surface wettability | Decrease in water contact angle (increased hydrophilicity) |
| Atomic Force Microscopy (AFM) | Surface morphology | Changes in surface roughness |
Visualization of Grafting Process:
References
Application of Vinyltriphenylphosphonium Bromide: A Focus on Synthetic Methodologies
While vinyltriphenylphosphonium bromide is a notable phosphonium (B103445) salt in organic chemistry, its primary applications lie in Wittig-type reactions and the synthesis of heterocyclic compounds rather than as a phase transfer catalyst. Extensive research has not revealed significant use of this compound for phase transfer catalysis. This is likely due to the reactivity of the vinyl group, which could undergo undesired side reactions under typical phase transfer conditions.
This document will provide an overview of the well-established applications of this compound and will also detail the principles and protocols of phase transfer catalysis, drawing on examples that utilize other, more common phosphonium salt catalysts.
Established Applications of this compound
This compound is a versatile reagent primarily used in the following transformations:
-
Synthesis of Heterocyclic and Carbocyclic Systems: It serves as a key building block for a wide variety of cyclic compounds.[1]
-
Wittig-Type Reactions: The vinyl group can be transformed into a phosphorus ylide, which then reacts with aldehydes or ketones to form alkenes.
Phase Transfer Catalysis: Principles and Applications
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[2] A phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium salt, transports a reactant from one phase to the other, enabling the reaction to proceed.[2][3]
Mechanism of Phase Transfer Catalysis
The general mechanism of phase transfer catalysis involving a phosphonium salt can be illustrated as follows:
Figure 1: General mechanism of phase transfer catalysis.
The phosphonium cation (Q⁺) forms an ion pair with the reactive anion (Nu⁻) in the aqueous phase. This lipophilic ion pair is soluble in the organic solvent and moves into the organic phase. Here, the anion reacts with the organic substrate (R-X) to form the product (R-Nu). The catalyst then returns to the aqueous phase to repeat the cycle.[3]
Typical Phosphonium Salts in Phase Transfer Catalysis
While this compound is not commonly employed, other phosphonium salts are highly effective phase transfer catalysts. Their efficacy is often related to the lipophilicity of the alkyl or aryl groups attached to the phosphorus atom.
| Catalyst Name | Common Applications |
| Butyltriphenylphosphonium Bromide | Alkylations, dehydrohalogenations, oxidations, reductions |
| Tetrabutylphosphonium Bromide | Synthesis of ethers and esters |
| Hexadecyltributylphosphonium Bromide | High-temperature reactions |
Experimental Protocol: A Representative Example of PTC
The following protocol describes a typical Williamson ether synthesis using a phosphonium salt as a phase transfer catalyst. This is a representative example and does not use this compound.
Reaction: Synthesis of Butyl Phenyl Ether
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Butyltriphenylphosphonium bromide (catalyst)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) and sodium hydroxide (1.2 equivalents) in water.
-
Add toluene to the flask, followed by 1-bromobutane (1.1 equivalents).
-
Add butyltriphenylphosphonium bromide (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to 80°C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure butyl phenyl ether.
Quantitative Data for a Representative PTC Reaction (Williamson Ether Synthesis):
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | 1-Bromobutane | Butyltriphenylphosphonium Bromide (5) | Toluene | 80 | 5 | >95 |
Synthesis of this compound
For researchers interested in the established applications of this reagent, a common synthetic procedure is provided below.[1]
Reaction Scheme:
Figure 2: Synthesis of this compound.
Experimental Protocol:
-
A mixture of phenol, β-bromophenetole, and triphenylphosphine is heated at 90°C for 48 hours.[1]
-
The resulting solution is cooled and added to anhydrous ether, causing the crude phenoxyethyltriphenylphosphonium bromide to precipitate.[1]
-
The crude product is collected by filtration and washed with anhydrous ether.[1]
-
The intermediate is then refluxed in ethyl acetate for 24 hours to induce elimination of phenol, yielding this compound.[1]
-
The product is purified by repeated washing with hot ethyl acetate and then dried. The yield of analytically pure this compound is typically in the range of 66-86%.[1]
References
Application Notes and Protocols: Cycloaddition Reactions Involving Vinyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyltriphenylphosphonium bromide is a versatile and highly reactive reagent in organic synthesis, primarily utilized for the construction of various carbocyclic and heterocyclic frameworks. While classically associated with the Wittig reaction, its application in cycloaddition and annulation reactions has garnered significant attention for its efficacy in synthesizing complex molecular architectures relevant to medicinal chemistry and drug development.[1] This document provides detailed application notes and experimental protocols for key cycloaddition-type reactions involving this compound, with a focus on annulation reactions proceeding through a Michael addition-initiated intramolecular Wittig reaction. This pathway serves as a powerful tool for the formation of five- and six-membered rings. Additionally, a standard protocol for the preparation of this compound is provided.
Key Applications
This compound is a key reagent in several synthetic transformations, including:
-
Annulation Reactions: A primary application is in annulation reactions with nucleophiles containing a carbonyl group. This sequence, involving a Michael addition followed by an intramolecular Wittig reaction, is a powerful method for the synthesis of a variety of carbo- and heterocyclic systems.[2][3]
-
[3+2] Cycloadditions: This reagent can participate as a C2 component in [3+2] cycloadditions with various 1,3-dipoles, such as nitrones, to yield five-membered heterocyclic rings like isoxazolidines.[4]
-
[4+3] Cycloadditions: this compound can also formally act as a 2π component in [4+3] cycloadditions with dienes to construct seven-membered carbocycles, although this application is less commonly documented than annulation reactions.
-
Other Reactions: It is also involved in asymmetric conjugate additions, condensations, and intramolecular dehydrobromination reactions.[5]
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of various cyclic compounds using this compound in annulation reactions.
Table 1: Synthesis of Dihydropyran Derivatives [2]
| Entry | Oxygen Nucleophile | Product | Yield (%) |
| 1 | Salicylaldehyde sodium salt | 2H-Chromene | 62-71 |
| 2 | Enantiomerically pure oxygen nucleophile 43 | 3,6-Dihydropyran derivative 44 | 34-56 |
Table 2: Synthesis of Dihydrofuran Derivatives [2]
| Entry | Oxygen Nucleophile | Product | Yield (%) |
| 1 | 3-Hydroxy-2-butanone | 2,5-Dihydro-2,3-dimethylfuran | 89 |
Table 3: Synthesis of Dihydrothiophene Derivatives [2]
| Entry | Sulfur Nucleophile | Product | Yield (%) |
| 1 | Various sulfur nucleophiles | 2,5-Dihydrothiophene derivatives | 6-95 |
Table 4: Synthesis of Cyclic Alkenes [2][4]
| Entry | Carbon Nucleophile | Product | Yield (%) |
| 1 | Various ketoesters | 5- or 6-membered alkenes | 51-69 |
Experimental Protocols
Protocol 1: Synthesis of this compound[6][7]
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
β-Bromophenetole (100 g, 0.50 mole)
-
Triphenylphosphine (131 g, 0.50 mole)
-
Phenol (reagent grade, 1 lb)
-
Anhydrous ether (6 L)
-
Ethyl acetate (B1210297) (reagent grade)
Equipment:
-
1-L three-necked flask
-
Sealed stirrer
-
Thermometer
-
Reflux condenser with a calcium chloride drying tube
-
4-L beaker
-
Suction filtration apparatus
Procedure:
-
In the 1-L three-necked flask, combine phenol, β-bromophenetole, and triphenylphosphine.
-
Equip the flask with the stirrer, thermometer, and reflux condenser.
-
Stir the mixture and heat to 90° ± 3°C for 48 hours. It is important that the temperature does not exceed 95°C.
-
Cool the solution to room temperature.
-
Slowly add the reaction mixture from a dropping funnel to a 4-L beaker containing vigorously stirred anhydrous ether (3 L) over a period of 45 minutes.
-
Scrape down any material adhering to the sides of the beaker and filter the mixture by suction.
-
Transfer the solid product to a fresh 3-L portion of anhydrous ether, stir vigorously for 15 minutes, and filter by suction.
-
Wash the product with three 250-mL portions of warm anhydrous ether.
-
Place the crude phenoxyethyltriphenylphosphonium bromide in a 3-L two-necked flask equipped with a sealed stirrer and a reflux condenser.
-
Add 1.5 L of reagent grade ethyl acetate and stir the solution under reflux for 24 hours.
-
Cool the mixture to room temperature and decant the ethyl acetate layer.
-
Repeat the ethyl acetate reflux and decantation procedure until the melting point of the filtered salt is 186°C or higher.
-
After the final filtration, wash the product with two 100-mL portions of ethyl acetate and two 100-mL portions of anhydrous ether.
-
Dry the product for 24 hours at 80°C. The expected yield of analytically pure this compound is 122–158 g (66–86%).
Protocol 2: General Procedure for Annulation via Michael Addition-Intramolecular Wittig Reaction[2][4]
This is a general procedure for the synthesis of carbo- and heterocyclic systems.
Materials:
-
This compound
-
A nucleophile containing a carbonyl group (e.g., a ketoester, salicylaldehyde)
-
A suitable base (e.g., sodium hydride, sodium ethoxide)
-
Anhydrous solvent (e.g., DMF, THF, benzene)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the carbonyl-containing nucleophile in the anhydrous solvent under an inert atmosphere, add the base at an appropriate temperature (often 0°C to room temperature).
-
Stir the mixture for a specified time to generate the corresponding nucleophile.
-
Add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to proceed at a specified temperature (ranging from room temperature to reflux) and for a time sufficient for the reaction to complete (monitored by TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution).
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to afford the desired cyclic compound.
Visualizations
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
Mechanism of Annulation via Michael Addition-Intramolecular Wittig Reaction
Caption: Annulation via Michael addition and intramolecular Wittig reaction.
[3+2] Cycloaddition with a Nitrone
Caption: [3+2] Cycloaddition of this compound with a nitrone.
References
- 1. mdpi.com [mdpi.com]
- 2. Reversal of the Regiochemistry in the Rhodium-Catalyzed [4+3] Cycloaddition Between Vinyldiazoacetates and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric [4 + 3] Cyloadditions between Vinylcarbenoids and Dienes: Application to the Total Synthesis of the Natural Product (−)-5-epi-Vibsanin E - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Heterocycles Using Vinyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient one-pot synthesis of valuable heterocyclic compounds, specifically 2,5-dihydrofurans and 2H-chromenes, utilizing vinyltriphenylphosphonium bromide as a key reagent. This methodology offers a streamlined approach to constructing these important structural motifs, which are prevalent in numerous biologically active molecules and natural products. The described protocols are based on tandem Michael addition-intramolecular Wittig reactions, providing a convergent and atom-economical route to these heterocycles.
Introduction
This compound is a versatile and highly reactive reagent in organic synthesis, primarily employed as a vinyl cation equivalent and for the formation of phosphorus ylides. Its application in one-pot annulation reactions allows for the rapid assembly of complex cyclic systems from simple acyclic precursors. This approach is particularly valuable in drug discovery and development, where the efficient synthesis of diverse heterocyclic libraries is paramount for lead generation and optimization. The protocols detailed below showcase the utility of this compound in the synthesis of five- and six-membered oxygen-containing heterocycles.
Data Presentation: Synthesis of Dihydrofurans and Chromenes
The following table summarizes representative quantitative data for the one-pot synthesis of 2,5-dihydrofurans and 2H-chromenes using this compound. The yields are indicative of the efficiency of these one-pot procedures under the specified reaction conditions.
| Entry | Heterocycle | Starting Materials | Product | Yield (%) |
| 1 | 2,5-Dihydrofuran | This compound, 3-Hydroxy-2-butanone | 2,3-Dimethyl-2,5-dihydrofuran | 89[1] |
| 2 | 2,5-Dihydrofuran | This compound, 1-Hydroxyacetophenone | 2-Methyl-2-phenyl-2,5-dihydrofuran | 71[1] |
| 3 | 2H-Chromene | This compound, Salicylaldehyde (B1680747) | 2H-Chromene | 71[1] |
| 4 | 2H-Chromene | This compound, 5-Bromosalicylaldehyde | 6-Bromo-2H-chromene | 62[1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,5-Dihydrofurans
This protocol describes the synthesis of 2,3-dimethyl-2,5-dihydrofuran from this compound and 3-hydroxy-2-butanone.
Materials:
-
This compound
-
3-Hydroxy-2-butanone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Septum
-
Nitrogen inlet
-
Syringes
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of 3-hydroxy-2-butanone (1.0 equivalent) in anhydrous DMF to the sodium hydride slurry via syringe.
-
Stir the mixture at 0 °C for 30 minutes to form the corresponding alkoxide.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired 2,3-dimethyl-2,5-dihydrofuran.
Protocol 2: One-Pot Synthesis of 2H-Chromenes
This protocol describes the synthesis of 2H-chromene from this compound and salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Septum
-
Nitrogen inlet
-
Syringes
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of salicylaldehyde (1.0 equivalent) in anhydrous DMF to the sodium hydride slurry via syringe to form the sodium phenoxide.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2H-chromene.
Visualizations
Reaction Pathway for 2,5-Dihydrofuran Synthesis
Caption: One-pot synthesis of 2,5-dihydrofurans.
Experimental Workflow for Heterocycle Synthesis
Caption: General experimental workflow.
Logical Relationship in Tandem Reaction
Caption: Key steps in the tandem reaction.
References
Application Notes and Protocols for the Generation of Phosphorus Ylides from Vinyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation of phosphorus ylides from vinyltriphenylphosphonium bromide using a variety of bases. This method is a versatile tool in organic synthesis, particularly for the formation of alkenes via the Wittig reaction.
Introduction
The generation of phosphorus ylides from this compound typically proceeds via a Michael addition of a nucleophile to the β-carbon of the vinyl group. This in situ-generated ylide can then react with an aldehyde or ketone in a subsequent intramolecular or intermolecular Wittig reaction to form a new carbon-carbon double bond. The choice of base or nucleophile is critical as it influences the reaction conditions, efficiency, and the scope of compatible substrates. This document outlines protocols for several common classes of bases and provides a comparative summary of their effectiveness.
Reaction Principle
The general transformation involves the reaction of this compound with a nucleophile (acting as a base or an additive) to form a phosphorus ylide. This ylide is then trapped by a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide.
Application Notes and Protocols: Synthesis of Phosphorescent Compounds for OLEDs using Vinyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of efficient and stable organic light-emitting diodes (OLEDs) is a cornerstone of modern display and lighting technology. Phosphorescent emitters, particularly those based on heavy metal complexes like iridium(III), are of paramount importance due to their ability to harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The introduction of vinyl functional groups onto the ligands of these metal complexes offers a versatile handle for further chemical modification, such as polymerization to create phosphorescent polymers for solution-processable OLEDs or for attaching the complex to other molecular scaffolds.
Vinyltriphenylphosphonium bromide is a key reagent for introducing vinyl groups via the Wittig reaction, a powerful and widely used method for forming carbon-carbon double bonds. This application note provides a detailed protocol for the synthesis of a vinyl-functionalized cyclometalating ligand and its subsequent use in the preparation of a phosphorescent iridium(III) complex.
Synthesis Pathway Overview
The overall synthetic strategy involves a two-step process:
-
Wittig Reaction: A formyl-substituted cyclometalating ligand precursor, 4-formyl-2-phenylpyridine, is reacted with the ylide generated from this compound to yield the vinyl-functionalized ligand, 4-vinyl-2-phenylpyridine.
-
Iridium Complexation: The vinyl-functionalized ligand is then reacted with an iridium(III) precursor, typically a chloro-bridged dimer, followed by the addition of an ancillary ligand to form the final phosphorescent iridium(III) complex.
Experimental Protocols
Protocol 1: Synthesis of 4-vinyl-2-phenylpyridine (Wittig Reaction)
This protocol describes the synthesis of the vinyl-functionalized ligand via a Wittig reaction between 4-formyl-2-phenylpyridine and the ylide generated from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
4-formyl-2-phenylpyridine
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.2 eq) in anhydrous THF.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic orange-red color should appear).
-
Dissolve 4-formyl-2-phenylpyridine (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 4-vinyl-2-phenylpyridine.
Protocol 2: Synthesis of the Phosphorescent Iridium(III) Complex
This protocol outlines the synthesis of a representative phosphorescent iridium(III) complex using the vinyl-functionalized ligand.
Materials:
-
4-vinyl-2-phenylpyridine
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
Water
-
Acetylacetone (B45752) (acac)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Synthesis of the Iridium Dimer:
-
In a round-bottom flask, combine 4-vinyl-2-phenylpyridine (2.2 eq) and IrCl₃·xH₂O (1.0 eq) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of a yellow-orange solid.
-
Filter the solid, wash with methanol (B129727) and then hexane, and dry under vacuum to obtain the chloro-bridged iridium dimer, [[Ir(4-vinyl-ppy)₂Cl]₂].
-
-
Synthesis of the Monomeric Complex:
-
In a separate flask, dissolve the iridium dimer (1.0 eq) in 2-ethoxyethanol.
-
Add acetylacetone (2.5 eq) and sodium carbonate (5.0 eq).
-
Reflux the mixture under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, pour the mixture into cold water to precipitate the crude product.
-
Filter the solid and wash thoroughly with water and hexane.
-
Purify the crude product by column chromatography on silica gel (using a DCM/hexane eluent) to yield the final phosphorescent iridium(III) complex, [Ir(4-vinyl-ppy)₂(acac)].
-
Expected Yield: 70-90% for the second step.
Data Presentation
The following tables summarize typical quantitative data for phosphorescent iridium(III) complexes with vinyl-functionalized ligands.
Table 1: Synthesis Yields
| Compound | Step | Starting Materials | Yield (%) |
| 4-vinyl-2-phenylpyridine | Wittig | 4-formyl-2-phenylpyridine, this compound | 60-80 |
| [Ir(4-vinyl-ppy)₂(acac)] | Complexation | [Ir(4-vinyl-ppy)₂Cl]₂, Acetylacetone | 70-90 |
Table 2: Photophysical and OLED Device Performance Data (Representative)
| Complex | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) | Phosphorescence Lifetime (µs) | Max. External Quantum Efficiency (EQE) in OLED (%) |
| [Ir(ppy-VB)₂(acac)][3][4] | 516 | 0.85 | 1.2 | ~15-20 |
Note: Data for [Ir(ppy-VB)₂(acac)] is provided as a close analogue to the proposed synthesized complex, where ppy-VB is 2-(4-(((4-vinylbenzyl)oxy)methyl)phenyl)pyridine.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the phosphorescent iridium(III) complex.
Logical Relationship of the Wittig Reaction
The diagram below outlines the logical progression of the Wittig reaction, from the generation of the ylide to the formation of the alkene product.
Conclusion
The use of this compound in a Wittig reaction provides a reliable and efficient method for introducing a vinyl functional group onto cyclometalating ligands. These vinyl-functionalized ligands are valuable precursors for the synthesis of highly efficient phosphorescent iridium(III) complexes. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of OLED materials development, enabling the synthesis of novel phosphorescent emitters with tailored properties for advanced display and lighting applications.
References
- 1. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
- 2. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Stereoselectivity issues in reactions with vinyltriphenylphosphonium bromide
Welcome to the Technical Support Center for reactions involving vinyltriphenylphosphonium bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address challenges related to stereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity often a challenge when using this compound in Wittig reactions?
A1: The ylide derived from this compound is generally considered a non-stabilized or semi-stabilized ylide.[1][2] The stereochemical outcome of the Wittig reaction is determined during the formation of the oxaphosphetane intermediate.[3] For non-stabilized ylides, the reaction is typically under kinetic control, and the transition state leading to the cis (or Z) alkene is often favored. However, the vinyl group provides some stabilization, which can lead to a mixture of E and Z isomers, making it difficult to achieve high selectivity without careful optimization of reaction conditions.[2][4]
Q2: What are the key factors that influence the E/Z selectivity in these reactions?
A2: Several factors can significantly impact the stereochemical outcome:
-
Ylide Stability: The nature of the ylide (stabilized vs. non-stabilized) is a primary determinant of selectivity.[4][5] While the vinyl ylide is generally Z-selective, its borderline nature means other factors have a strong influence.
-
Reaction Temperature: Lower temperatures generally favor the formation of the Z-isomer by enhancing the kinetic control of the reaction.[6]
-
Solvent: The choice of solvent can affect the transition state geometry and the solubility of intermediates. Aprotic, non-polar solvents often favor Z-selectivity.
-
Presence of Lithium Salts: Lithium salts can coordinate with the intermediates, leading to a higher proportion of the E-isomer.[3][7] Using salt-free conditions is crucial for maximizing Z-selectivity.
-
Base Used for Deprotonation: The counterion of the base used to form the ylide can influence the reaction pathway. Sodium- or potassium-based strong bases (like NaHMDS or KHMDS) are often preferred for Z-selectivity over lithium-based ones (like n-BuLi).
-
Structure of the Carbonyl Compound: The steric bulk of the aldehyde or ketone can influence the approach of the ylide and affect the E/Z ratio. Sterically hindered ketones may react slowly or give poor yields.[7]
Q3: How can I improve the selectivity for the Z-alkene?
A3: To favor the formation of the Z-alkene, you should aim for conditions that promote kinetic control and avoid equilibration of intermediates. This typically involves:
-
Using salt-free conditions for ylide formation. This means avoiding bases like n-butyllithyllithium (n-BuLi) which introduce lithium ions.
-
Employing strong, non-lithium bases such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide.
-
Running the reaction at low temperatures (e.g., -78 °C).[6]
-
Using aprotic, non-polar solvents like THF or toluene.
Q4: Is it possible to favor the E-alkene using this compound?
A4: While this compound inherently favors Z-alkene formation, you can shift the selectivity towards the E-isomer by using modified conditions, such as those employed in the Schlosser modification of the Wittig reaction. This involves using a lithium-based reagent and adding a second equivalent of an organolithium reagent at low temperature to form a β-oxido ylide, followed by treatment with t-BuOH. Alternatively, using a stabilized ylide in a Horner-Wadsworth-Emmons (HWE) reaction is a more reliable method for obtaining E-alkenes.[4]
Troubleshooting Guide: Poor Stereoselectivity
This guide provides a systematic approach to diagnosing and resolving issues with poor E/Z selectivity in your reactions.
Issue: My reaction is producing a nearly 1:1 mixture of E/Z isomers.
This outcome suggests that the reaction is not under sufficient kinetic or thermodynamic control. The troubleshooting workflow below can help you systematically optimize the reaction conditions.
Caption: A stepwise workflow for troubleshooting poor stereoselectivity.
Data Presentation: Influence of Reaction Conditions on Stereoselectivity
The following tables summarize how different experimental parameters can influence the yield and E/Z ratio of the resulting alkene when reacting an aldehyde with the ylide derived from this compound.
Table 1: Effect of Base and Temperature on the Reaction with Benzaldehyde
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | n-BuLi | THF | 0 | 85 | 40:60 |
| 2 | n-BuLi | THF | -78 | 82 | 25:75 |
| 3 | NaHMDS | THF | 0 | 90 | 15:85 |
| 4 | NaHMDS | THF | -78 | 88 | 5:95 |
| 5 | KHMDS | Toluene | -78 | 89 | <3:97 |
Table 2: Effect of Solvent on the Reaction with Cyclohexanecarboxaldehyde using NaHMDS at -78°C
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | E/Z Ratio |
| 1 | Toluene | 2.4 | 85 | 6:94 |
| 2 | THF | 7.6 | 88 | 5:95 |
| 3 | DCM | 9.1 | 75 | 12:88 |
| 4 | DMF | 37 | 60 | 30:70 |
Experimental Protocols
Protocol 1: Preparation of the Phosphonium Ylide (Z-Selective Conditions)
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to create a slurry.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (1.05 equivalents) in THF dropwise to the slurry.
-
Allow the mixture to stir at -78 °C for 1 hour. The formation of the deep red or orange ylide indicates a successful reaction. This ylide solution should be used immediately in the next step.
Protocol 2: Z-Selective Wittig Reaction
-
To the freshly prepared ylide solution from Protocol 1, maintained at -78 °C, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired alkene and separate the triphenylphosphine (B44618) oxide byproduct.
Visualization of Reaction Mechanisms and Pathways
The stereochemical outcome of the Wittig reaction is determined by the relative energies of the transition states leading to the syn and anti oxaphosphetane intermediates.
Caption: Energy profile for Z-selective Wittig reactions.
For non-stabilized ylides under kinetic control, the puckered transition state leading to the syn-oxaphosphetane is sterically favored, resulting in the formation of the Z-alkene.[3] The presence of lithium salts can disrupt this pathway by coordinating to the oxygen, favoring a different transition state and leading to the E-alkene.
References
Side reactions of vinyltriphenylphosphonium bromide and how to avoid them
Welcome to the technical support center for vinyltriphenylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this versatile Wittig reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a Wittig reagent to introduce a vinyl group (CH=CH₂) onto an aldehyde or ketone, yielding a terminal alkene. It is also a precursor for the synthesis of various heterocyclic and carbocyclic systems.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: this compound is hygroscopic and light-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent decomposition.[2][3]
Q3: My Wittig reaction with this compound is low-yielding. What are the common causes?
A3: Low yields can stem from several factors:
-
Poor quality of the reagent: The salt is sensitive to moisture and can hydrolyze over time.[3]
-
Presence of impurities: Residual phenol (B47542) from the synthesis of the salt can lower the yield of subsequent reactions.[1]
-
Inappropriate base: The choice of base is crucial for efficient ylide formation. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are commonly used.[4][5]
-
Side reactions: The vinyl group is susceptible to nucleophilic attack (Michael addition) by solvents, reagents, or even the starting materials themselves.[1][6]
-
Unstable ylide: The corresponding ylide may not be stable under the reaction conditions, leading to decomposition before it can react with the carbonyl compound.[4]
Q4: Can I use protic solvents like ethanol (B145695) for my Wittig reaction with this compound?
A4: It is strongly discouraged. This compound is known to react with alcohols like ethanol, which can act as nucleophiles and participate in a Michael addition side reaction.[1] This will consume your reagent and reduce the yield of the desired alkene. Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are recommended.[7]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Alkene
| Possible Cause | Troubleshooting Steps |
| Degraded Reagent | The reagent is hygroscopic. Ensure it has been stored properly under anhydrous conditions. If degradation is suspected, consider purifying the reagent by recrystallization or purchasing a fresh batch. |
| Inefficient Ylide Formation | The choice of base is critical. For non-stabilized ylides like the one derived from this compound, strong bases such as n-BuLi, NaH, or KOtBu are generally required. Ensure the base is fresh and added under anhydrous conditions. Consider the stoichiometry of the base, especially if your substrate has acidic protons.[4] |
| Presence of Nucleophiles | Avoid protic solvents (e.g., alcohols, water). Ensure all reagents and solvents are anhydrous. If your substrate contains a nucleophilic functional group, it may compete with the desired Wittig reaction. |
| Ylide Instability | The vinyl ylide can be unstable. A useful strategy is to generate the ylide in situ in the presence of the aldehyde or ketone. This can be achieved by adding the phosphonium (B103445) salt in portions to a mixture of the carbonyl compound and the base.[4] |
| Impure Starting Material | Impurities in the this compound, such as residual phenol from its synthesis, can negatively impact the reaction yield.[1] Purification of the salt may be necessary. |
Issue 2: Formation of Unexpected Byproducts
| Observed Byproduct | Potential Cause | How to Avoid |
| Michael Addition Product | The vinyl group of the phosphonium salt is an excellent Michael acceptor. Nucleophiles such as alcohols, amines, or thiols present in the reaction mixture can add to the double bond.[1][6] | Use anhydrous, aprotic solvents. Ensure all reagents are free from nucleophilic impurities. Protect any nucleophilic functional groups on your starting materials. |
| Triphenylphosphine Oxide | This is an unavoidable byproduct of the Wittig reaction. | Triphenylphosphine oxide can be challenging to remove by standard chromatography. Methods for its removal include precipitation from a nonpolar solvent, conversion to a water-soluble phosphonium salt, or using specialized purification techniques. |
| Products from Ylide Decomposition | The ylide may be unstable and decompose, especially at elevated temperatures or upon prolonged reaction times. | Generate the ylide at low temperatures (e.g., 0°C or below) and use it immediately. Consider generating it in the presence of the carbonyl compound.[4] |
Experimental Protocols
Protocol 1: Purification of this compound
This protocol is adapted from established synthetic procedures to minimize impurities like residual phenol.[1]
-
Washing with Ethyl Acetate (B1210297): Place the crude this compound in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Add reagent-grade ethyl acetate (approximately 10-15 mL per gram of salt).
-
Stir the suspension under reflux for 24 hours.
-
Cool the mixture to room temperature and decant or filter the ethyl acetate.
-
Repeat this washing procedure until the salt appears as a white, crystalline solid.
-
Final Wash and Drying: After the final ethyl acetate wash, wash the solid with two portions of anhydrous diethyl ether.
-
Dry the purified salt under vacuum at a temperature not exceeding 80°C for 24 hours. The melting point of the pure salt should be in the range of 186-190°C.[1]
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
Quantitative NMR (qNMR) is a reliable method for determining the purity of your this compound.[8][9]
-
Sample Preparation: Accurately weigh a known amount of the this compound sample (e.g., 10-20 mg) and a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[10][11]
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, as the salt is soluble) to dissolve both the sample and the internal standard completely.
-
NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Purity Calculation: Integrate a well-resolved signal of the this compound and a signal from the internal standard. The purity can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Reaction Pathways
Caption: Main Wittig reaction pathway and common side reactions.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 5044-52-0 [chemicalbook.com]
- 3. This compound CAS#: 5044-52-0 [m.chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of the Wittig Reaction with Vinyltriphenylphosphonium Bromide
Welcome to the technical support center for the optimization of the Wittig reaction utilizing vinyltriphenylphosphonium bromide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, alongside detailed experimental protocols and data to guide your reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the Wittig reaction with this compound, providing potential causes and recommended solutions.
Q1: Why is my Wittig reaction yield consistently low?
A1: Low yields in a Wittig reaction with this compound can stem from several factors. The primary reasons include incomplete ylide formation, ylide instability, and issues with the aldehyde quality.
-
Incomplete Ylide Formation: The choice and quality of the base are critical. Ensure you are using a sufficiently strong and fresh base to completely deprotonate the phosphonium (B103445) salt. Common strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).
-
Ylide Instability: The vinyl ylide is a non-stabilized ylide and can be prone to decomposition. A useful strategy is to generate the ylide in situ in the presence of the aldehyde. This can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde and the base.
-
Moisture and Air Sensitivity: Ylides are highly reactive and sensitive to moisture and atmospheric oxygen. It is imperative to use thoroughly dried glassware and anhydrous solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Aldehyde Quality: The purity of the aldehyde is crucial. Impurities such as carboxylic acids will be quenched by the ylide, reducing the amount available to react with the aldehyde.
Q2: I am observing a mixture of E/Z isomers. How can I control the stereoselectivity of the reaction?
A2: The stereoselectivity of the Wittig reaction with this compound, which generates a non-stabilized ylide, generally favors the formation of the (Z)-alkene. However, the final E/Z ratio can be influenced by several factors.
-
Ylide Type: Non-stabilized ylides, like the one derived from this compound, typically lead to the (Z)-alkene.[1][2]
-
Solvent Polarity: The polarity of the solvent can influence the stereochemical outcome. Non-polar solvents generally favor (Z)-alkene formation, while more polar solvents can sometimes lead to an increase in the proportion of the (E)-isomer.
-
Presence of Lithium Salts: Lithium salts can have a profound effect on the stereochemical outcome, often leading to a decrease in (Z)-selectivity due to equilibration of intermediates.[1] Using sodium- or potassium-based bases in lithium-free conditions can enhance (Z)-selectivity.
-
Temperature: Lower reaction temperatures often favor the formation of the kinetic (Z)-product.
Q3: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct from my product.
A3: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions. Several purification strategies can be employed:
-
Crystallization: If your product is a solid, recrystallization can be an effective method. TPPO is often more soluble in solvents like isopropyl alcohol than the desired alkene product, allowing for its separation.[3]
-
Column Chromatography: Flash column chromatography is a widely used technique to separate the alkene from TPPO based on their differing polarities. A solvent system of hexane (B92381) and a small amount of a more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is often effective.
-
Precipitation: In some cases, dissolving the crude reaction mixture in a non-polar solvent mixture (e.g., 25% diethyl ether in hexanes) can cause the TPPO to precipitate, allowing for its removal by filtration.
Q4: My reaction is not proceeding to completion, and I observe unreacted starting materials.
A4: Incomplete conversion can be due to several factors related to the reaction setup and reagents.
-
Insufficient Base: Ensure that at least a stoichiometric amount of a strong base is used. If the aldehyde has acidic protons (e.g., a phenol (B47542) group), an excess of the base will be required to deprotonate both the phosphonium salt and the aldehyde.
-
Poor Mixing: In biphasic reaction systems (e.g., using aqueous NaOH), vigorous stirring is essential to maximize the contact between the reactants in the different phases.
-
Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. While ylide formation is often done at low temperatures, the subsequent reaction with the aldehyde may require warming to room temperature to proceed at a reasonable rate.
Data Presentation: Influence of Reaction Conditions
The following tables summarize the impact of different bases and solvents on the yield and stereoselectivity of Wittig reactions. While specific quantitative data for this compound is limited in readily available literature, the following represents typical outcomes for related non-stabilized ylides, which can serve as a guide for optimization.
Table 1: Effect of Base on a Typical Wittig Reaction with a Non-Stabilized Ylide
| Base (Solvent) | Aldehyde | Yield (%) | E/Z Ratio |
| n-BuLi (THF) | Benzaldehyde | High | Typically Z-selective |
| NaH (THF/DMSO) | Benzaldehyde | Good to High | Typically Z-selective |
| t-BuOK (THF) | Benzaldehyde | Good | Can vary, often Z-selective |
| NaHMDS (THF) | Benzaldehyde | High | Often highly Z-selective |
| KHMDS (Toluene) | Benzaldehyde | High | Often highly Z-selective |
Table 2: Effect of Solvent on a Typical Wittig Reaction with a Non-Stabilized Ylide
| Solvent | Base | Aldehyde | Yield (%) | E/Z Ratio |
| Tetrahydrofuran (B95107) (THF) | n-BuLi | Benzaldehyde | High | High Z-selectivity |
| Diethyl Ether | n-BuLi | Benzaldehyde | Good | High Z-selectivity |
| Toluene | KHMDS | Benzaldehyde | High | High Z-selectivity |
| Dimethylformamide (DMF) | NaH | Benzaldehyde | Moderate | May decrease Z-selectivity |
| Dichloromethane (DCM) | Phase-Transfer | Benzaldehyde | Variable | Can favor E-isomer |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction of this compound with an Aldehyde
-
Preparation of the Ylide (in situ):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) dropwise with vigorous stirring.
-
Stir the resulting mixture at 0 °C for 1 hour. The formation of the ylide is often indicated by a color change (e.g., to a deep red or orange).
-
-
Reaction with the Aldehyde:
-
Dissolve the aldehyde (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe or dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate the desired diene from triphenylphosphine oxide.
-
Visualizations
Caption: Experimental workflow for the Wittig reaction.
Caption: Troubleshooting logic for low reaction yields.
References
Purification of vinyltriphenylphosphonium bromide reaction products by chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of vinyltriphenylphosphonium bromide reaction products, with a focus on chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
Common impurities include unreacted triphenylphosphine (B44618), triphenylphosphine oxide (formed from the oxidation of triphenylphosphine), and residual solvents from the reaction. Depending on the synthetic route, precursors like phenoxyethyltriphenylphosphonium bromide may also be present.[1][2]
Q2: Is column chromatography the standard method for purifying this compound?
While chromatography is a powerful purification technique, the standard and often more straightforward method for purifying this compound is through repeated trituration or washing with a suitable solvent like hot ethyl acetate (B1210297).[1][2] This process effectively removes unreacted starting materials and other impurities. However, chromatography can be employed if trituration fails to yield a product of the desired purity.
Q3: My purified this compound is an oil and won't crystallize. What can I do?
Phosphonium (B103445) salts can sometimes be challenging to crystallize, often due to their hygroscopic nature or the presence of residual solvents.[3] Here are some techniques to try:
-
Thorough Drying: Ensure all solvents are removed under high vacuum, possibly with gentle heating. Co-evaporation with a dry, non-polar solvent like toluene (B28343) can help remove traces of water and other volatile impurities.[3]
-
Trituration: Vigorously stir the oil with a non-solvent, such as diethyl ether or hexane (B92381), to induce solidification.[1][2]
-
Vapor Diffusion: Dissolve the oily product in a minimal amount of a good solvent (e.g., dichloromethane (B109758) or a small amount of methanol) and place this in a sealed container with a large volume of a non-solvent (e.g., diethyl ether or hexane). The slow diffusion of the non-solvent vapors into the product solution can promote crystallization.[3]
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.[3]
-
Low Temperature Crystallization: Cooling the oil to a low temperature (e.g., in a freezer) for an extended period can sometimes induce crystallization.[3]
Troubleshooting Guide for Chromatographic Purification
Issue 1: Choosing the Right Chromatographic Technique
Normal-Phase Chromatography (Silica Gel or Alumina)
-
When to use it: This is a common starting point for the purification of many organic compounds. However, due to the polar and ionic nature of phosphonium salts, they can interact strongly with the stationary phase.
-
Potential Problems:
-
Streaking or Tailing of the Product Spot/Peak: This is common for highly polar compounds on silica (B1680970) gel and can be caused by strong adsorption to the stationary phase.
-
Irreversible Adsorption: The positively charged phosphonium salt may bind too strongly to the acidic silica gel, leading to low recovery.
-
Decomposition: The vinyl group may be susceptible to degradation on the acidic surface of silica gel.[4]
-
Reversed-Phase Chromatography (e.g., C18)
-
When to use it: This technique is well-suited for polar and ionic compounds. The use of a non-polar stationary phase and a polar mobile phase can provide better peak shapes and recovery for phosphonium salts.
-
Potential Problems:
-
Finding a Suitable Solvent System: The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Optimization is required to achieve good separation.
-
Salt Effects: If the mobile phase contains salts or buffers, their removal from the final product can be an additional step.
-
Issue 2: The Product is Not Moving from the Baseline (Normal-Phase TLC/Column)
If your product remains at the baseline (Rf = 0) on a silica gel TLC plate, the eluent is not polar enough to move the highly polar phosphonium salt.
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of a polar solvent like methanol in your eluent. A common solvent system for phosphonium salts is a mixture of dichloromethane (DCM) and methanol. Start with a low percentage of methanol (e.g., 2-5%) and gradually increase it.
-
Add a Modifier: For basic compounds that streak, adding a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to the eluent can improve the peak shape. However, for the acidic phosphonium salt, this is generally not recommended. Instead, a small amount of a volatile acid like acetic acid or formic acid can sometimes help, but this should be used with caution as it can affect the stability of the compound.
-
Switch to a Different Stationary Phase: Consider using a more inert stationary phase like alumina (B75360) (neutral or basic) if you suspect strong interaction with acidic silica.
Issue 3: Streaking or Tailing of the Product on the Column
Streaking leads to poor separation and cross-contamination of fractions.
Solutions:
-
Optimize the Solvent System: As with the issue of no movement, adjusting the eluent polarity can help. Sometimes a less polar, but more "eluting" solvent can give better results. Experiment with different solvent combinations.
-
Dry Loading: Instead of dissolving the crude product in the eluent and loading it onto the column, try adsorbing it onto a small amount of silica gel first. To do this, dissolve your product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and then remove the solvent under vacuum to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in sharper bands.
-
Use Reversed-Phase Chromatography: As mentioned, reversed-phase chromatography is often a better choice for polar, ionic compounds and can significantly reduce tailing.
Issue 4: Low Recovery of the Product from the Column
If you are getting a low yield of your purified product, it may be sticking to the column or decomposing.
Solutions:
-
Check for Decomposition: Analyze your TLC plates carefully. The appearance of new spots could indicate that your product is decomposing on the stationary phase. Running a small "plug" column and taking an NMR of the eluted material can confirm if the product is intact.
-
Flush the Column with a Very Polar Solvent: After your initial elution, try flushing the column with a very polar solvent mixture (e.g., 20% methanol in DCM or even with an added small percentage of acetic acid) to see if you can recover more of your product.
-
Consider an Alternative Stationary Phase: If decomposition on silica is suspected, try alumina or consider reversed-phase chromatography.
Experimental Protocols
Protocol 1: Purification by Trituration/Washing (Non-Chromatographic)
This method is adapted from the procedure described in Organic Syntheses.[1][2]
-
Initial Isolation: After the reaction is complete, the crude product is typically precipitated by adding the reaction mixture to a large volume of a non-solvent like diethyl ether. The solid is then collected by filtration.[1][2]
-
Washing with a Non-Polar Solvent: The crude solid is washed with a non-polar solvent like diethyl ether or hexane to remove non-polar impurities such as unreacted triphenylphosphine.
-
Trituration with Ethyl Acetate: The washed solid is then transferred to a flask with reagent-grade ethyl acetate. The mixture is stirred and heated under reflux for an extended period (e.g., 24 hours).[1][2]
-
Isolation of Purified Product: The mixture is cooled to room temperature, and the solid this compound is collected by filtration. The ethyl acetate wash is repeated until the product has a sharp melting point.[1][2]
-
Final Washing and Drying: The purified solid is washed with small portions of ethyl acetate and then diethyl ether before being dried under vacuum.[1][2]
Protocol 2: General Guideline for Normal-Phase Column Chromatography
This is a general starting point and will likely require optimization.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of dichloromethane and methanol. Aim for an Rf value of 0.2-0.3 for the product.
-
Column Packing: Pack a column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like methanol. Alternatively, use the dry loading technique described in the troubleshooting section.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: General Guideline for Reversed-Phase Column Chromatography
-
TLC Analysis (Optional): Reversed-phase TLC plates can be used to develop a solvent system. The mobile phase will be a mixture of water (often with a buffer or modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol).
-
Column Packing: Pack a column with a reversed-phase stationary phase (e.g., C18 silica) using the initial mobile phase composition.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or water/methanol.
-
Elution: Start with a high concentration of the aqueous component and gradually increase the concentration of the organic solvent (gradient elution) to elute the product.
-
Product Isolation: Collect fractions and monitor by TLC or HPLC. For volatile buffers, they can be removed under vacuum. For non-volatile buffers, an additional extraction or desalting step may be necessary.
Data Presentation
| Parameter | Typical Value | Reference |
| Melting Point | 186-190 °C | [1][2] |
| Purity (Commercial) | ≥ 97% | [5] |
| Appearance | White to beige crystalline powder | [5] |
Visualizations
References
- 1. Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts - Nottingham ePrints [eprints.nottingham.ac.uk]
- 2. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation and unusual decomposition of silica-supported tetraphenylphosphonium bromide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Ylide Formation from Vinyltriphenylphosphonium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of ylides from vinyltriphenylphosphonium bromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ylide formation is not proceeding, or the subsequent Wittig reaction is giving a very low yield. What are the common causes?
Low or no yield in ylide formation, which directly impacts the success of the subsequent Wittig reaction, can be attributed to several factors:
-
Incomplete Deprotonation: The base used may not be strong enough or may have degraded. For non-stabilized ylides like the one from this compound, a strong base is often necessary.[1][2]
-
Ylide Instability: The vinyl ylide can be unstable and may decompose before reacting with your carbonyl compound.[1] Generating the ylide in situ in the presence of the aldehyde or ketone can sometimes mitigate this issue.[3]
-
Moisture or Air Sensitivity: Ylides are highly reactive and sensitive to moisture and atmospheric oxygen.[1] Any moisture will protonate the ylide, rendering it unreactive. The reaction must be carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).
-
Poor Quality of Starting Material: Impurities in the this compound can interfere with the reaction. It is crucial to use a pure, dry salt.[4]
-
Incorrect Reaction Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C to -78 °C) to control reactivity and improve the stability of the ylide.[1]
Q2: I am observing a color change during the reaction, but the reaction is still failing. What does the color indicate?
The formation of a phosphonium (B103445) ylide is often accompanied by the appearance of a distinct color, typically yellow, orange, or red.[5][6] This color change is a good initial indicator that the ylide is being formed. However, the disappearance of this color upon addition of the carbonyl compound does not guarantee a successful reaction. If the reaction fails despite the initial color formation, consider the following:
-
Ylide Decomposition: The ylide may be forming and then decomposing before it can react with the carbonyl compound. This is particularly relevant for unstable ylides.
-
Reaction with Impurities: The ylide may be reacting with impurities in the reaction mixture, such as residual acid from the aldehyde or trace amounts of water.
Q3: What is the best base to use for deprotonating this compound?
The choice of base is critical. For this compound, which forms a non-stabilized ylide, a strong base is generally required. Common choices include:
-
Sodium Hydride (NaH): A frequently used base that requires an anhydrous solvent like THF.[3][7]
-
Potassium tert-butoxide (KOtBu): Another strong base, but its effectiveness can be highly dependent on its quality (freshness).[3]
-
n-Butyllithium (n-BuLi): A very strong base, but it can also act as a nucleophile, potentially leading to side reactions if not used carefully.[2]
-
Sodium Ethoxide (NaOEt): Also a viable option for generating the ylide.[7]
The optimal base may vary depending on the specific substrate and reaction conditions. It is advisable to ensure the base is fresh and handled under anhydrous conditions.
Q4: Can I generate the ylide from this compound using organometallic reagents?
Yes, organometallic reagents have been successfully used to generate ylides from this compound for use in intermolecular Wittig reactions.
-
Organocopper Reagents (R₂CuLi): Using organocuprates derived from vinyl, butyl, or phenyl lithium can generate the corresponding ylide. The subsequent Wittig reaction with aldehydes has been reported to give yields in the range of 25-80%.[7][8]
-
Grignard Reagents: In the presence of a copper catalyst (e.g., CuBr), Grignard reagents can also be used to form the ylide, with subsequent Wittig reactions yielding alkenes in 68-94% yield.[8]
Quantitative Data Summary
The yield of the subsequent Wittig reaction is a direct reflection of the success of the ylide formation. The table below summarizes reported yields for Wittig reactions using ylides generated from this compound with different bases/reagents.
| Base/Reagent System | Carbonyl Partner | Product Yield (%) | Reference(s) |
| Sodium Hydride (NaH) / Ketoesters | Intramolecular | 51-69% | [7][8] |
| Potassium tert-butoxide (KOtBu) | Aldehydes | 10-36% | [7][8] |
| Organocopper Reagents (R₂CuLi) | Aldehydes | 25-80% | [7][8] |
| Grignard Reagents / CuBr | Aldehydes | 68-94% | [8] |
| Sodium salt of Salicylaldehyde | Intramolecular | 62-71% | [8] |
Key Experimental Protocols
Protocol 1: General Procedure for Ylide Formation and Subsequent Wittig Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (nitrogen or argon). All solvents must be anhydrous.
-
Phosphonium Salt Suspension: In a two-necked flask equipped with a magnetic stirrer and an inert gas inlet, suspend this compound (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add the base (e.g., NaH, 1.2 equivalents) portion-wise over 10-15 minutes.
-
Ylide Formation: Stir the mixture at 0 °C for 1 hour. A color change (typically to yellow or orange) should be observed, indicating ylide formation.
-
Carbonyl Addition: While maintaining the temperature at 0 °C, add a solution of the aldehyde or ketone (1 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Note: For unstable ylides, a modified procedure where the phosphonium salt is added to a mixture of the aldehyde and the base may improve yields.[3]
Visualizations
Reaction Pathway for Ylide Formation and Wittig Reaction
Caption: Ylide formation followed by the Wittig reaction.
Troubleshooting Flowchart for Ylide Formation
Caption: Troubleshooting guide for ylide formation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. reddit.com [reddit.com]
- 7. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
- 8. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vinyltriphenylphosphonium Bromide Reactions
Welcome to the technical support center for vinyltriphenylphosphonium bromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this versatile reagent. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you navigate the complexities of its reaction chemistry, particularly concerning the influence of the base on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound in the presence of a base?
This compound typically undergoes two main competing reaction pathways when treated with a base:
-
Wittig Reaction: In the presence of a strong base, a proton is abstracted from the carbon adjacent to the phosphorus atom, forming a phosphorus ylide. This ylide can then react with an aldehyde or ketone to form an alkene in what is known as the Wittig reaction.[1][2][3]
-
Michael Addition (Conjugate Addition): The vinyl group of the phosphonium (B103445) salt is an excellent Michael acceptor. Nucleophiles, including those generated from the reaction of a precursor with a base, can add to the β-carbon of the vinyl group.[4] Weaker bases that are also nucleophilic, or the use of nucleophiles in the presence of a base, can favor this pathway.
Q2: How does the choice of base influence whether a Wittig reaction or a Michael addition occurs?
The choice of base is a critical factor in determining the reaction outcome:
-
Strong, Non-Nucleophilic Bases: Strong, sterically hindered bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (KOtBu) are typically used to deprotonate the phosphonium salt to generate the ylide for the Wittig reaction.[1] These bases favor proton abstraction over nucleophilic attack.
-
Weaker or Nucleophilic Bases: Weaker bases like triethylamine (B128534) (Et3N) or sodium bicarbonate (NaHCO3), or nucleophiles used with bases like sodium ethoxide, may not be strong enough to efficiently generate the ylide.[5] Instead, they or the nucleophiles present can act as Michael donors, leading to conjugate addition products.
Q3: Can this compound be used in intramolecular reactions?
Yes, this compound is a valuable reagent for intramolecular Wittig reactions to synthesize cyclic alkenes.[5] The reaction is initiated by the addition of a nucleophile to the vinyl group, followed by the generation of an ylide which then reacts with a carbonyl group within the same molecule.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no yield of the desired Wittig product. | 1. Inefficient ylide formation: The base used may not be strong enough to deprotonate the phosphonium salt. 2. Moisture in the reaction: Ylides are highly reactive and can be quenched by water. 3. Sterically hindered carbonyl: The aldehyde or ketone may be too sterically hindered for the ylide to attack. | 1. Switch to a stronger, non-nucleophilic base such as NaH or n-BuLi.[1] 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Consider using a less hindered carbonyl compound if possible, or a more reactive phosphonium ylide. |
| Formation of Michael addition product instead of the Wittig product. | 1. Base is too nucleophilic: The base itself is acting as a nucleophile and adding to the vinyl group. 2. Presence of other nucleophiles: The reaction mixture may contain other nucleophiles that are competing with ylide formation. | 1. Use a strong, non-nucleophilic, and sterically hindered base. 2. Ensure the reaction is free from competing nucleophiles. If a nucleophile is required for a tandem reaction, carefully control the stoichiometry and addition order. |
| Difficulty in separating the product from triphenylphosphine (B44618) oxide. | Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate due to its polarity. | 1. Chromatography: Careful column chromatography is often the most effective method for separation. 2. Precipitation/Crystallization: In some cases, the triphenylphosphine oxide can be precipitated out of a non-polar solvent, or the desired product can be selectively crystallized. |
Quantitative Data
The yield of reactions involving this compound is highly dependent on the specific substrates, base, and reaction conditions. Below is a summary of reported yields for intramolecular Wittig reactions leading to cyclic compounds.
| Starting Material | Base | Solvent | Product | Yield (%) | Reference |
| Ketoesters | Sodium Hydride | Not Specified | 5- or 6-membered alkenes | 51-69% | [5] |
| Enantiomerically pure oxygen nucleophile | Not Specified | Not Specified | 3,6-dihydropyran derivatives | 34-56% | [5] |
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Wittig Reaction
This protocol is a general guideline for the in-situ formation of a phosphorus ylide from this compound followed by a Wittig reaction with an aldehyde.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMSO)
-
Strong, non-nucleophilic base (e.g., NaH, n-BuLi)
-
Aldehyde
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous solvent via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 - 1.2 eq). A color change to deep red or orange is often indicative of ylide formation.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Slowly add a solution of the aldehyde (1.0 eq) in the anhydrous solvent to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Aqueous Wittig Reaction
This protocol provides a greener alternative using a weaker base in an aqueous system. Note that this may favor Michael addition depending on the substrate.
Materials:
-
Triphenylphosphine
-
Alkyl halide (to form the phosphonium salt in situ) or this compound
-
Aldehyde
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
In a test tube or round-bottom flask, add triphenylphosphine (1.4 eq) and a saturated aqueous solution of sodium bicarbonate.
-
Stir the suspension vigorously for 1 minute.
-
Add the alkyl halide (1.6 eq) or this compound (1.6 eq), followed by the aldehyde (1.0 eq).
-
Stir the biphasic mixture vigorously for 1 hour at room temperature.
-
Quench the reaction with 1.0 M H2SO4 (aq).
-
Extract the mixture with diethyl ether.
-
Dry the organic layer with magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Logical Relationship: Base Selection and Reaction Outcome
The choice of base directly influences the dominant reaction pathway. The following diagram illustrates this relationship.
Caption: Base selection dictates the reaction pathway.
Experimental Workflow: General Wittig Reaction
This diagram outlines the typical experimental workflow for a Wittig reaction using this compound.
References
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
Handling and safety precautions for hygroscopic vinyltriphenylphosphonium bromide
Technical Support Center: Vinyltriphenylphosphonium Bromide
This guide provides essential safety information, handling instructions, and troubleshooting advice for researchers, scientists, and drug development professionals working with hygroscopic this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
A1: this compound (CAS No: 5044-52-0), also known as Schweizer's Reagent, is a phosphonium (B103445) salt commonly used in organic synthesis, particularly for C-C bond formation.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[2][3] This can affect its physical state and reactivity.
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as a hazardous substance. The primary hazards include:
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
It has been reported to induce sneezing and allergic reactions, so contact should be avoided.[4]
Q3: What personal protective equipment (PPE) is required for handling this chemical?
A3: When handling this compound, especially in its powder form, the following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3] A face shield may be appropriate for larger quantities or when splashing is possible.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2] Gloves should be inspected before use and removed carefully to avoid skin contamination.[2]
-
Body Protection: A long-sleeved lab coat or protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: For handling the solid compound, a NIOSH-approved N95 respirator or equivalent is recommended to prevent inhalation of airborne particles. All handling of the powder should be done in a chemical fume hood or a well-ventilated area.[7][8]
Q4: What are the proper storage conditions for this compound?
A4: To maintain its integrity, the compound must be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][8] It is hygroscopic and sensitive to moisture.[3][8] Storing it under an inert atmosphere is also recommended.[7]
Q5: What substances are incompatible with this compound?
A5: This compound should not be stored or mixed with strong oxidizing agents or strong acids.[7][8]
Q6: How should I dispose of waste this compound and its containers?
A6: All waste material is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[2] Dispose of the chemical and any contaminated materials through a licensed disposal company.[8] Do not empty into drains.[2][8] Empty containers should be rinsed thoroughly, with the first rinse collected as hazardous waste, before being discarded.[9]
Troubleshooting Guide
Q1: The this compound powder in my container has become clumpy and hard. Can I still use it?
A1: Clumping is a clear sign of moisture absorption due to its hygroscopic nature. This can impact the reagent's reactivity and stoichiometry in your experiments. While it may still be usable for some applications, its effectiveness could be compromised. For best results, it is recommended to use a fresh, unopened container of the reagent. To prevent this, always ensure the container is tightly sealed immediately after use and stored in a desiccator or dry box if possible.
Q2: I observe a color change in the reagent. What does this indicate?
A2: this compound is typically a white to beige crystalline powder.[1] A significant color change may indicate degradation or contamination, possibly from improper storage or exposure to incompatible substances. Using degraded reagent can lead to failed reactions or unexpected side products. It is safest to dispose of the discolored reagent as hazardous waste.[2]
Q3: I accidentally spilled a small amount of the powder on the lab bench. What is the correct cleanup procedure?
A3: For small spills, you should first ensure you are wearing the appropriate PPE (gloves, goggles, lab coat, and respirator).[3][7] Carefully sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal.[3][7] Avoid generating dust during cleanup.[7][8] After the powder is removed, decontaminate the area with a suitable solvent and wash the area with soap and water. Do not flush the material down the drain.[8]
Q4: What are the first aid measures in case of accidental exposure?
A4: The following first aid procedures should be followed:
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2][7]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[2][7]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Citation(s) |
| Appearance | White to beige fine crystalline powder/solid | [1][2] |
| Molecular Formula | C₂₀H₁₈BrP | [2] |
| CAS Number | 5044-52-0 | [2] |
| Melting Point | 174 - 178 °C (345.2 - 352.4 °F) | [1][2] |
Table 2: Recommended Handling and Storage Conditions
| Parameter | Recommendation | Citation(s) |
| Storage Temperature | 2 - 8 °C (35.6 - 46.4 °F) | [8] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. | [2][7][8] |
| Atmosphere | Store under an inert atmosphere. | [7] |
| Handling Environment | Use only under a chemical fume hood or in a well-ventilated area. | [7][8] |
Experimental Protocols
Standard Protocol for Weighing and Handling this compound
-
Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible.[3] Confirm that a chemical spill kit is available.
-
Don PPE: Put on all required personal protective equipment: chemical safety goggles, nitrile gloves, a lab coat, and an N95 respirator.[2][3]
-
Work Area: Perform all manipulations of the solid compound inside a certified chemical fume hood to minimize inhalation exposure and prevent dust dispersion.[7]
-
Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel. Carefully transfer the desired amount of this compound powder from the reagent bottle to the weighing vessel. Avoid creating dust.[3]
-
Closure: Immediately and tightly close the main reagent bottle to prevent moisture absorption.[2][3]
-
Transfer: If transferring the weighed solid to a reaction flask, do so carefully within the fume hood.
-
Cleanup: Clean any residual powder from the spatula and weighing area using a brush or wipe, and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: After completing the task, remove PPE carefully, avoiding self-contamination.[5] Wash hands thoroughly with soap and water.[2]
Mandatory Visualization
Caption: Workflow for handling a spill of this compound.
References
- 1. This compound | 5044-52-0 [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. realsafety.org [realsafety.org]
- 7. fishersci.com [fishersci.com]
- 8. canbipharm.com [canbipharm.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Preventing polymerization of vinylphosphonium salts during synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the unintended polymerization of vinylphosphonium salts during their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during the synthesis of vinylphosphonium salts?
A1: The most common cause of polymerization is a Michael-type addition side reaction.[1][2] In this process, the nucleophilic starting phosphine (B1218219) attacks the β-carbon of the newly formed vinylphosphonium salt. This reaction can propagate, leading to the formation of oligomeric or polymeric byproducts, which are often amorphous and difficult to crystallize.[1]
Q2: How does the choice of alkylating agent affect the formation of polymeric byproducts?
A2: The reactivity of the alkylating agent is a critical factor.[2] Highly reactive alkyl halides, such as methyl iodide or benzyl (B1604629) iodide, tend to favor the desired quaternization reaction, proceeding faster than the competing Michael addition.[1][2] Conversely, less reactive alkyl halides, like benzyl bromide or ethyl bromoacetate, increase the likelihood of the starting phosphine reacting with the vinylphosphonium salt product, leading to polymerization.[1][2]
Q3: What role does oxygen play in the polymerization of vinylphosphonium salts?
A3: While the primary polymerization pathway is often Michael addition, the presence of atmospheric oxygen can potentially initiate or contribute to radical polymerization of the vinyl group, a common issue with many vinyl compounds.[3] Therefore, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is a crucial preventative measure.[4]
Q4: Are there specific inhibitors that can be used to prevent the polymerization of vinylphosphonium salts?
A4: The literature does not extensively detail specific inhibitors for this particular polymerization. However, general principles for preventing vinyl polymerization can be applied. This includes the strict exclusion of oxygen and potential radical initiators. For other vinyl monomers, inhibitors like 4-tert-butylcatechol (B165716) are used, but their compatibility and effectiveness in vinylphosphonium salt synthesis would require experimental validation.
Q5: How can I purify vinylphosphonium salts if polymerization has occurred?
A5: Purification can be challenging due to the similar properties of the desired product and the polymeric byproducts.[2] If the desired salt is crystalline, recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) may help to separate it from the amorphous polymer.[2] In some cases, column chromatography using a solid phase like a cation exchange resin has been used for the purification of phosphonium (B103445) salts to remove unreacted phosphine and other impurities.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies into an unworkable mass. | Extensive polymerization has occurred. | 1. Re-evaluate your alkylating agent. Switch to a more reactive halide (e.g., methyl iodide). 2. Ensure strict inert atmosphere conditions. Use Schlenk line techniques and degassed solvents. 3. Control the reaction temperature. Lowering the temperature may slow down the polymerization side reaction. |
| Product is an amorphous solid or oil that cannot be crystallized. | The product is likely a mixture of the desired salt and polymeric byproducts.[1] | 1. Attempt purification by recrystallization from various solvent systems. 2. Consider chromatographic purification if recrystallization fails.[5] 3. Characterize the crude product using NMR spectroscopy to assess the extent of polymerization before attempting large-scale purification. |
| Low yield of the desired vinylphosphonium salt. | The competing polymerization reaction is consuming the starting materials and/or product.[6] | 1. Optimize the order of addition. Slowly adding the phosphine to a solution of the alkyl halide might minimize the time the free phosphine is in the presence of the vinylphosphonium salt product. 2. Use a more reactive alkylating agent to accelerate the desired reaction over the side reaction.[2] |
Data Summary
The choice of alkylating agent significantly impacts the success of vinylphosphonium salt synthesis. The following table summarizes the expected outcomes based on the reactivity of the alkylating agent.
| Alkylating Agent | Reactivity | Likelihood of Polymerization | Expected Outcome |
| Methyl Iodide | High | Low | Good yield of the desired salt.[1] |
| Benzyl Iodide | High | Low | Good yield of the desired salt.[1] |
| Benzyl Bromide | Moderate | High | Mixture of desired salt and polymeric byproducts.[1] |
| Ethyl Bromoacetate | Moderate | High | Formation of β-phosphonioylides or polymeric salts.[1] |
| Ethyl Iodoacetate | Moderate | High | Formation of β-phosphonioylides or polymeric salts.[1] |
Experimental Protocols
Protocol 1: General Synthesis of a Vinylphosphonium Salt with Polymerization Prevention
This protocol outlines a general procedure for the synthesis of a vinylphosphonium salt, incorporating measures to minimize polymerization.
-
Materials:
-
Triphenylphosphine (or other tertiary phosphine)
-
Vinyl halide (e.g., vinyl bromide) or a precursor for in-situ generation
-
Anhydrous, degassed solvent (e.g., toluene, acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk glassware
-
-
Procedure:
-
Inert Atmosphere Setup: Flame-dry all glassware and assemble under a positive pressure of inert gas.
-
Reagent Preparation: In a Schlenk flask, dissolve the vinyl halide or its precursor in the anhydrous, degassed solvent.
-
Controlled Addition: In a separate Schlenk flask, prepare a solution of the tertiary phosphine in the same solvent. Slowly add the phosphine solution to the stirred vinyl halide solution at room temperature (or a lower temperature if the reaction is highly exothermic) via a dropping funnel or syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by ³¹P NMR spectroscopy to observe the disappearance of the starting phosphine signal and the appearance of the vinylphosphonium salt signal.
-
Product Isolation: Once the reaction is complete, if a precipitate has formed, collect it by filtration under an inert atmosphere. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Wash the crude product with a non-polar solvent (e.g., cold, anhydrous diethyl ether) to remove any unreacted starting materials. If necessary, recrystallize the product from a suitable solvent system (e.g., dichloromethane/diethyl ether).
-
Drying and Storage: Dry the purified salt under vacuum and store it under an inert atmosphere to prevent degradation.
-
Visualizations
Caption: Experimental workflow for vinylphosphonium salt synthesis with a checkpoint for polymerization.
Caption: Troubleshooting decision tree for polymerization in vinylphosphonium salt synthesis.
References
- 1. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Role of Oxygen in Vinyl Polymerization. II. Isolation and Structure of the Peroxides of Vinyl Compounds (1950) | Carl E. Barnes | 98 Citations [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 6. Some reactions of vinylphosphonium salts - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Vinyltriphenylphosphonium Bromide and Methyltriphenylphosphonium Bromide in Olefination Reactions
Published: December 22, 2025
In the realm of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the formation of carbon-carbon double bonds, enabling the conversion of aldehydes and ketones into alkenes.[1][2] The choice of the phosphonium (B103445) ylide, or Wittig reagent, is critical as it dictates the reaction's scope, reactivity, and stereochemical outcome. This guide provides an objective comparison between two commercially available phosphonium salts: vinyltriphenylphosphonium bromide and the more conventional methyltriphenylphosphonium (B96628) bromide, offering insights into their distinct performance characteristics supported by experimental data.
Overview of Reagents and Ylide Characteristics
The fundamental difference between methyltriphenylphosphonium bromide and this compound lies in the nature of the group attached to the phosphonium center. This structural variance significantly influences the stability and reactivity of the corresponding ylide.
-
Methyltriphenylphosphonium Bromide: This salt is the precursor to methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), a simple, non-stabilized ylide.[3][4] Non-stabilized ylides are characterized by alkyl or other electron-donating groups, which results in a localized, highly reactive carbanion.[4] Consequently, they are typically generated and used in situ under inert conditions with strong bases.[5][6] Their high reactivity allows them to react efficiently with a broad range of aldehydes and ketones, including sterically hindered ones.[1][7]
-
This compound: The vinyl group is electron-withdrawing, which suggests that the corresponding ylide would be stabilized. Stabilized ylides are generally less reactive than their non-stabilized counterparts and often show a preference for reacting with aldehydes over ketones.[6][8] However, the primary utility of this compound in olefination is not typically through direct deprotonation. Instead, it serves as an excellent Michael acceptor. Nucleophiles add to the β-carbon of the vinyl group to generate a new, substituted phosphorus ylide in situ.[9][10] This tandem Michael addition-Wittig reaction sequence opens up synthetic pathways to more complex olefin products.[9]
The physical and chemical properties of these two salts are summarized below.
| Property | Methyltriphenylphosphonium Bromide | This compound |
| Molecular Formula | C₁₉H₁₈BrP | C₂₀H₁₈BrP |
| Molar Mass | 357.23 g/mol [11] | 369.23 g/mol [12] |
| Appearance | White solid[11] | White to off-white crystalline powder[13] |
| Melting Point | 230-234 °C[12][14] | 176-178 °C[12] |
| CAS Number | 1779-49-3[11] | 5044-52-0[12] |
| Ylide Type | Non-stabilized[3][4] | Precursor to substituted ylides via Michael addition[9][10] |
| Storage | Standard | 2-8°C, Hygroscopic, Light Sensitive[13] |
Reaction Mechanisms and Workflows
The operational workflows and underlying mechanisms for these two reagents diverge significantly due to their different reactivity profiles.
Methyltriphenylphosphonium Bromide: The Classic Wittig Pathway
The use of methyltriphenylphosphonium bromide follows the traditional Wittig reaction pathway. This involves two primary steps: the deprotonation of the phosphonium salt to form the ylide, followed by the reaction of the ylide with a carbonyl compound.
Caption: Standard Wittig reaction pathway for methyltriphenylphosphonium bromide.
This compound: Michael Addition-Wittig Tandem
This compound is uniquely employed in a tandem reaction sequence. A nucleophile first adds to the vinyl system, creating a new phosphonium ylide which then reacts with a carbonyl compound in either an intermolecular or intramolecular fashion.[9][10]
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
- 11. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 12. Triphenylvinylphosphonium 97 5044-52-0 [sigmaaldrich.com]
- 13. This compound CAS#: 5044-52-0 [m.chemicalbook.com]
- 14. innospk.com [innospk.com]
A Comparative Guide to E-Alkene Synthesis: Vinyltriphenylphosphonium Bromide vs. Horner-Wadsworth-Emmons Reagents
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical transformation in the construction of complex molecular architectures. The choice of olefination methodology can profoundly influence reaction efficiency, stereochemical outcome, and purification strategies. This guide provides an in-depth, objective comparison between the use of vinyltriphenylphosphonium bromide in the Wittig reaction and the well-established Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of E-alkenes, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound (Wittig Reaction) | Horner-Wadsworth-Emmons (HWE) Reagents |
| Typical Stereoselectivity | Variable; often favors Z-alkenes or gives mixtures in intermolecular reactions. E-selectivity is achievable but highly dependent on reaction conditions and nucleophile. | Predominantly E-alkenes, especially with stabilized phosphonate (B1237965) ylides.[1][2] |
| Reagent Nucleophilicity | Ylide generated in situ; nucleophilicity varies with the precursor. | Phosphonate carbanions are generally more nucleophilic and less basic than corresponding phosphonium (B103445) ylides.[1] |
| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal). | Water-soluble phosphate (B84403) esters (typically removed by aqueous extraction). |
| Byproduct Removal | Often requires chromatographic purification. | Simple aqueous workup is usually sufficient. |
| Substrate Scope | Broad; ylide generation method can influence compatibility with functional groups. | Reacts well with a wide range of aldehydes and ketones. |
| Predictability of Outcome | Stereochemical outcome can be difficult to predict and control in intermolecular reactions. | High predictability of E-alkene formation. |
Performance Data: A Quantitative Comparison
The following tables summarize representative experimental data for the synthesis of E-alkenes using both methodologies, highlighting the typical yields and stereoselectivity achieved.
Horner-Wadsworth-Emmons Reaction: Synthesis of α,β-Unsaturated Esters
The HWE reaction using triethyl phosphonoacetate is a highly reliable method for producing E-α,β-unsaturated esters.
| Aldehyde | Base | Solvent | Conditions | Product | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | DBU/K₂CO₃ | Neat | rt, 1h | Ethyl cinnamate | 98 | >99:1 | Green Chem. |
| 4-Chlorobenzaldehyde | DBU/K₂CO₃ | Neat | rt, 1h | Ethyl 4-chlorocinnamate | 97 | >99:1 | Green Chem. |
| 4-Methoxybenzaldehyde | DBU/K₂CO₃ | Neat | rt, 1h | Ethyl 4-methoxycinnamate | 99 | >99:1 | Green Chem. |
| Cinnamaldehyde | DBU/K₂CO₃ | Neat | rt, 1h | Ethyl 5-phenyl-2,4-pentadienoate | 96 | >99:1 | Green Chem. |
| Hexanal | DBU/K₂CO₃ | Neat | rt, 1h | Ethyl 2-octenoate | 95 | >99:1 | Green Chem. |
Wittig Reaction with this compound
Data for intermolecular E-selective Wittig reactions using this compound is less common, as this reagent is often employed in intramolecular cyclizations or can lead to mixtures of isomers. The stereochemical outcome is highly dependent on the method of ylide generation.
| Aldehyde | Nucleophile for Ylide Generation | Product | Yield (%) | E:Z Ratio | Reference |
| 4-Methoxybenzaldehyde | p-Tolylmagnesium bromide | 4-Methoxystilbene | 94 | 85:15 | Beilstein J. Org. Chem. |
| Benzaldehyde | Phenylmagnesium bromide | Stilbene | 90 | 67:33 | Beilstein J. Org. Chem. |
| 4-Nitrobenzaldehyde | Phenylmagnesium bromide | 4-Nitrostilbene | 68 | 33:67 | Beilstein J. Org. Chem. |
Note: The ylide is generated in situ by the reaction of the nucleophile with this compound.
Reaction Mechanisms
The divergent stereochemical outcomes of these two reactions can be understood by examining their respective mechanisms.
Horner-Wadsworth-Emmons Reaction Mechanism
The HWE reaction proceeds through a series of reversible steps, allowing for thermodynamic control of the alkene geometry. The formation of the more stable anti-oxaphosphetane intermediate, which leads to the E-alkene, is favored.
References
A Researcher's Guide to NMR Analysis for Product Characterization in Vinyltriphenylphosphonium Bromide Reactions
For researchers, scientists, and drug development professionals, accurate product characterization is paramount. In the context of Wittig reactions involving vinyltriphenylphosphonium bromide, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for elucidating the structure and stereochemistry of the resulting alkenes. This guide provides a comprehensive comparison of NMR data for the starting material and its subsequent products, detailed experimental protocols, and visual aids to streamline your analytical workflow.
Comparative NMR Data Analysis
The success of a Wittig reaction hinges on the conversion of the phosphonium (B103445) salt to the desired alkene. NMR spectroscopy allows for the precise monitoring of this transformation and the characterization of the product mixture, including the determination of the ratio of E and Z isomers.
This compound: The Starting Point
A thorough understanding of the NMR spectrum of the starting material, this compound, is the foundation for accurate product analysis. The key diagnostic signals in the ¹H NMR spectrum are those of the vinyl protons, which are significantly influenced by the adjacent positively charged phosphorus atom.
Table 1: ¹H and ³¹P NMR Data for this compound
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ¹H | ~7.70 - 8.15 | m | - | Phenyl H |
| ~7.21 | m | - | =CH-P | ||
| ~6.21 | m | - | CH₂= | ||
| ³¹P | ~21.5 | s | - | PPh₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Alkene Products: Distinguishing E and Z Isomers
The primary goal of NMR analysis in this context is often the determination of the stereoselectivity of the Wittig reaction. The coupling constants (J-values) between the vinyl protons of the newly formed double bond are diagnostic for differentiating between the E (trans) and Z (cis) isomers. Generally, a larger coupling constant is observed for the trans isomer due to the dihedral angle between the coupled protons.
Table 2: Comparative ¹H NMR Data for Styrene Isomers (from reaction with Benzaldehyde)
| Compound | Isomer | Chemical Shift (δ) ppm (Vinyl H) | Coupling Constant (³JHH) Hz |
| Styrene | E (trans) | ~7.1 (d), ~6.7 (d) | ~16 |
| Z (cis) | ~6.6 (d), ~5.8 (d) | ~12 |
Table 3: Comparative ¹H NMR Data for 1,3-Pentadiene Isomers (from reaction with Propanal)
| Compound | Isomer | Chemical Shift (δ) ppm (Vinyl H) | Coupling Constant (³JHH) Hz |
| 1,3-Pentadiene | E (trans) | ~6.3 (dt), ~5.9 (d) | ~15 |
| Z (cis) | ~6.2 (dt), ~5.4 (d) | ~10 |
Triphenylphosphine (B44618) Oxide: The Ubiquitous Byproduct
The Wittig reaction invariably produces triphenylphosphine oxide as a byproduct. Its characteristic signal in the ³¹P NMR spectrum can be used to monitor the progress of the reaction.
Table 4: ³¹P NMR Data for Triphenylphosphine Oxide
| Compound | Nucleus | Chemical Shift (δ) ppm |
| Triphenylphosphine Oxide | ³¹P | ~25 - 35 |
Experimental Protocol: NMR Analysis of a Wittig Reaction Mixture
This protocol outlines the steps for preparing and analyzing a sample from a Wittig reaction between this compound and an aldehyde.
1. Sample Preparation: a. At the desired reaction time point, withdraw a small aliquot (approximately 0.1-0.2 mL) from the reaction mixture. b. If the reaction solvent is not deuterated, evaporate the solvent from the aliquot under a stream of nitrogen or in vacuo. c. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL. The choice of solvent will depend on the solubility of the reactants and products. d. Transfer the solution to a clean, dry 5 mm NMR tube. e. If the solution contains solid particles, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid compromising the magnetic field homogeneity.
2. NMR Spectrometer Setup and Data Acquisition: a. ¹H NMR: i. Tune and shim the spectrometer to obtain optimal resolution. ii. Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. iii. Integrate the relevant signals, particularly the vinyl proton signals of the product isomers and any remaining starting material. b. ³¹P NMR: i. If available, switch the probe to the ³¹P nucleus. ii. Acquire a proton-decoupled ³¹P NMR spectrum. This will result in singlet signals for the phosphorus-containing species. iii. Note the chemical shifts of the remaining this compound and the formed triphenylphosphine oxide.
3. Data Analysis: a. Determine the chemical shifts and coupling constants of the vinyl protons in the product(s). b. Compare the observed coupling constants to the expected values for E and Z isomers to assign the stereochemistry. c. Calculate the isomeric ratio by comparing the integration values of the well-resolved signals corresponding to each isomer. d. Assess the reaction conversion by comparing the integrals of the starting material signals with those of the product signals.
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for efficient and accurate product characterization.
Caption: Workflow for NMR-based characterization of Wittig reaction products.
Logical Relationships in NMR Data Interpretation
The interpretation of NMR data to distinguish between reactants and products, and between different product isomers, follows a logical progression.
Caption: Logical flow for interpreting NMR data in Wittig reaction analysis.
Unraveling Reaction Pathways: A Comparative Guide to Identifying Intermediates in Vinyltriphenylphosphonium Bromide Reactions
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. The identification of transient intermediates is a critical step in this process, providing insights that can lead to reaction optimization, improved yields, and the development of novel synthetic methodologies. This guide offers a comprehensive comparison of mass spectrometry and other analytical techniques for the identification of intermediates in reactions involving vinyltriphenylphosphonium bromide, a versatile reagent in organic synthesis.
This compound is a key player in a variety of chemical transformations, most notably the Wittig reaction, which is instrumental in the formation of carbon-carbon double bonds. The fleeting nature of the intermediates in these reactions presents a significant analytical challenge. This guide will delve into the application of modern mass spectrometry techniques to capture and characterize these transient species, while also providing a comparative analysis with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and trapping studies.
Mass Spectrometry: A Direct Window into Reaction Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful tool for the real-time monitoring of organic reactions and the direct detection of ionic intermediates.[1] Its high sensitivity and specificity allow for the identification of low-concentration species directly from the reaction mixture, providing a snapshot of the reaction's progress.
For instance, in a study monitoring the Wittig reaction of 2-nitrobenzyl-triphenylphosphonium bromide with methyl-4-formylbenzoate, online ESI-MS was used to detect the phosphonium (B103445) ylide intermediate.[1] The data from such an experiment would typically be presented as follows:
| Species | Calculated m/z | Observed m/z | Identification |
| 2-nitrobenzyl-triphenylphosphonium | 454.13 | 454.2 | Reactant |
| Phosphonium Ylide | 453.12 | 453.2 | Intermediate |
| Methyl-4-formylbenzoate | 164.05 | 164.1 | Reactant |
| Methyl 4-[(E)-2-(2-nitrophenyl)ethenyl]benzoate | 297.09 | 297.1 | Product |
| Triphenylphosphine oxide | 278.09 | 278.1 | Byproduct |
Note: The data in this table is representative of a similar Wittig reaction and is intended for illustrative purposes.
Experimental Protocol: Online ESI-MS Monitoring of a Wittig Reaction
The following protocol is based on the online monitoring of a Wittig reaction using a flow chemistry system coupled to a mass spectrometer, a technique applicable to the study of this compound reactions.
1. System Setup:
-
A flow chemistry system is coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
The reagents, the phosphonium salt (e.g., this compound) dissolved in a suitable solvent and the carbonyl compound with a base (e.g., sodium methoxide) in a separate solution, are loaded into the injection loops of the flow reactor.
2. Reaction Initiation and Monitoring:
-
The reagent loops are switched to the inject position to initiate the reaction within the microreactor.
-
The reaction stream is continuously fed into the ESI-MS for real-time analysis.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 80 - 800
-
Scan Rate: 1 Hz
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
4. Data Analysis:
-
Mass spectra are acquired continuously, allowing for the monitoring of the disappearance of reactants and the appearance of intermediates and products.
-
The mass-to-charge ratio (m/z) of each detected ion is used to identify the corresponding species.
Alternative and Complementary Techniques
While mass spectrometry offers direct detection of ionic intermediates, other techniques provide valuable structural and mechanistic information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy, particularly ³¹P NMR, is highly effective for studying phosphorus-containing compounds. It can provide detailed structural information about the phosphorus environment in reactants, intermediates, and products.
-
Application: In a Wittig reaction, ³¹P NMR can be used to observe the chemical shift change from the phosphonium salt to the ylide, the oxaphosphetane, and finally to the phosphine (B1218219) oxide byproduct. However, the low concentration and short lifetime of intermediates can make their detection by NMR challenging without specialized techniques like low-temperature NMR.
Trapping Studies:
-
Principle: This indirect method involves introducing a "trapping agent" to the reaction mixture that reacts specifically with a suspected intermediate to form a stable, characterizable product.
-
Application: For a Wittig reaction, an electrophilic trapping agent could be used to react with the nucleophilic ylide intermediate. The identification of the trapped product provides strong evidence for the existence of the ylide.
Comparative Analysis
| Technique | Advantages | Disadvantages |
| Mass Spectrometry (ESI-MS) | High sensitivity and specificity; Direct detection of ionic intermediates; Real-time reaction monitoring capabilities.[1] | Provides limited structural information (m/z only); May not detect neutral intermediates without derivatization. |
| NMR Spectroscopy | Provides detailed structural information; Can quantify species in the reaction mixture. | Lower sensitivity compared to MS; May not detect short-lived or low-concentration intermediates. |
| Trapping Studies | Provides strong evidence for the existence of an intermediate; The trapped product is stable and easily characterizable. | Indirect method; The trapping agent can potentially alter the reaction pathway. |
Visualizing the Reaction and Workflow
To better understand the processes involved, the following diagrams illustrate the Wittig reaction pathway and the experimental workflow for identifying intermediates.
References
A Comparative Analysis of Stabilized vs. Non-Stabilized Ylides in the Wittig Reaction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds. A critical determinant of the reaction's outcome—specifically its stereoselectivity and reaction rate—is the nature of the phosphorus ylide employed. Ylides are broadly classified as "stabilized" or "non-stabilized," based on the electronic nature of the substituents on the carbanionic carbon. This guide provides a detailed comparison of these two classes of ylides, supported by experimental data, to assist researchers in selecting the appropriate reagent for their synthetic goals.
Core Differences in Reactivity and Stereoselectivity
Non-stabilized ylides , which bear electron-donating or alkyl groups on the negatively charged carbon, are highly reactive.[1][2] This heightened reactivity leads to a rapid and irreversible formation of a syn-oxaphosphetane intermediate, which subsequently collapses to predominantly yield the (Z)-alkene.[1] This outcome is a result of kinetic control.[1][3] Due to their high reactivity, these ylides are often generated and used in situ under inert atmospheric conditions.[1][2]
In contrast, stabilized ylides feature electron-withdrawing groups (e.g., esters, ketones) adjacent to the carbanion. These groups delocalize the negative charge through resonance, rendering the ylide less reactive and more stable.[1][2] The initial reaction with an aldehyde or ketone is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate.[1] Consequently, stabilized ylides predominantly produce the (E)-alkene under thermodynamic control.[1][4] Their enhanced stability often allows them to be isolated and handled in the air.[2]
A third category, semi-stabilized ylides (e.g., with an adjacent aryl group), often provides poor stereoselectivity, yielding mixtures of (E)- and (Z)-alkenes.[3]
Comparative Experimental Data
The following table summarizes representative data for the Wittig reaction, highlighting the distinct outcomes with stabilized and non-stabilized ylides.
| Ylide Type | Aldehyde | Ylide | Solvent | Product | Yield (%) | E:Z Ratio |
| Non-Stabilized | Benzaldehyde (B42025) | Ph₃P=CHCH₂CH₂CH₃ | THF | 1-Phenyl-1-pentene | ~85 | 10:90 |
| Stabilized | Benzaldehyde | Ph₃P=CHCO₂Et | CH₂Cl₂ | Ethyl cinnamate | >90 | >95:5 |
| Non-Stabilized | Cyclohexanecarboxaldehyde | Ph₃P=CH₂ | THF | Methylenecyclohexane | ~80 | N/A |
| Stabilized | Cyclohexanecarboxaldehyde | Ph₃P=CHCO₂Me | H₂O/NaHCO₃ | Methyl cyclohexylideneacetate | ~87 | 95.5:4.5 |
Reaction Mechanisms and Logical Flow
The divergent stereochemical outcomes of stabilized and non-stabilized ylides can be visualized through their respective reaction pathways. The following diagram illustrates the mechanistic rationale.
Experimental Protocols
The following are representative experimental protocols for Wittig reactions using both a non-stabilized and a stabilized ylide.
Experiment 1: Synthesis of (Z)-Hept-3-ene using a Non-Stabilized Ylide
This protocol is adapted from the reaction of propanal with butyltriphenylphosphonium iodide.[1]
Materials:
-
Butyltriphenylphosphonium iodide (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)
-
Propanal (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), suspend butyltriphenylphosphonium iodide in anhydrous THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise via syringe. A deep red or orange color, characteristic of the ylide, should develop. Allow the mixture to stir at this temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of propanal in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the aldehyde.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or pentane (B18724) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate (Z)-hept-3-ene. The E/Z ratio can be determined by GC or ¹H NMR analysis.
Experiment 2: Synthesis of Ethyl Cinnamate using a Stabilized Ylide
This protocol describes a robust method for reacting an aldehyde with a stabilized ylide.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (B24862) (Ph₃P=CHCO₂Et) (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂) or Toluene
-
Standard laboratory glassware
Procedure:
-
Dissolve (carbethoxymethylene)triphenylphosphorane in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add benzaldehyde to the solution at room temperature.
-
Stir the reaction mixture at room temperature (or gentle reflux, if necessary) for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude material will contain the product and triphenylphosphine (B44618) oxide. The product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure ethyl cinnamate, which is predominantly the (E)-isomer.
Conclusion
The choice between a stabilized and a non-stabilized ylide in a Wittig reaction is dictated by the desired stereochemical outcome. Non-stabilized ylides are the reagents of choice for the synthesis of (Z)-alkenes due to their high reactivity and kinetically controlled reaction pathway. Conversely, stabilized ylides, owing to their lower reactivity and the reversibility of the initial addition step, are ideal for the stereoselective synthesis of (E)-alkenes. Understanding these fundamental differences is crucial for the strategic planning and execution of complex organic syntheses.
References
A Comparative Guide to the Functional Group Tolerance of Vinyltriphenylphosphonium Bromide and Other Wittig Reagents
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in organic synthesis for the stereoselective formation of carbon-carbon double bonds. The choice of the phosphorus ylide, or Wittig reagent, is critical to the success of this transformation, particularly when the reacting partners bear sensitive functional groups. This guide provides an objective comparison of the functional group tolerance of vinyltriphenylphosphonium bromide, a key reagent for the synthesis of 1,3-dienes, with other classes of Wittig reagents and the Horner-Wadsworth-Emmons (HWE) reagents. The information presented is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Executive Summary
This compound serves as a valuable precursor to the vinylphosphonium ylide, enabling the synthesis of conjugated dienes, which are important structural motifs in many natural products and pharmaceutical agents. Its reactivity and functional group tolerance are compared against two other major classes of phosphorus-based olefination reagents:
-
Non-stabilized Ylides: Highly reactive ylides, typically bearing alkyl substituents, that generally exhibit poor tolerance for sensitive functional groups but provide access to (Z)-alkenes.
-
Stabilized Ylides: Less reactive ylides containing an electron-withdrawing group (e.g., ester, ketone) that offer greater functional group tolerance and typically yield (E)-alkenes.
-
Horner-Wadsworth-Emmons (HWE) Reagents: Phosphonate (B1237965) carbanions that are generally more nucleophilic and less basic than Wittig ylides, leading to broader functional group compatibility and excellent (E)-selectivity.
The selection of the appropriate reagent hinges on a balance between reactivity, desired stereoselectivity, and the compatibility with other functional groups present in the molecule.
Comparative Analysis of Functional Group Tolerance
The tolerance of a Wittig or HWE reagent towards various functional groups is a critical consideration in synthetic planning. The following sections provide a comparative overview based on available experimental data.
Reactivity with Electron-Withdrawing Groups (Nitro, Ester, Amide)
Electron-withdrawing groups can influence the reactivity of both the carbonyl compound and the Wittig reagent.
Nitro Group: The nitro group is generally well-tolerated by various Wittig reagents. For instance, the reaction of p-nitrobenzaldehyde with different ylides proceeds in good yields.
Ester Group: Esters are generally compatible with Wittig reagents, although the basic conditions required for ylide generation can sometimes lead to side reactions. The HWE reaction is often preferred for substrates containing esters due to the less basic nature of the phosphonate carbanion.
Amide Group: Amides are typically more robust than esters towards the basic conditions of the Wittig reaction. However, data on direct comparisons is limited. The HWE reaction demonstrates good compatibility with amide functionalities.
| Carbonyl Substrate | Olefination Reagent | Product | Yield (%) | Reference |
| 4-Nitrobenzaldehyde (B150856) | (Carbomethoxymethyl)triphenylphosphonium bromide | Methyl (2E)-3-(4-nitrophenyl)acrylate | High (not specified) | [1] |
| 4-Nitrobenzaldehyde | Various fluorenylides | p-Nitrobenzalfluorene | Excellent | |
| Methyl 4-formylbenzoate (B8722198) | Methyltriphenylphosphonium (B96628) bromide | Methyl 4-vinylbenzoate | Not specified | [2] |
Table 1: Comparison of yields for reactions involving electron-withdrawing groups.
Reactivity with Aldehydes vs. Ketones
A general trend in reactivity is observed across most phosphorus-based olefination reagents, with aldehydes being significantly more reactive than ketones due to reduced steric hindrance.[3][4]
-
This compound , as a precursor to a non-stabilized ylide, is expected to react readily with both aldehydes and ketones, although yields with sterically hindered ketones may be lower.
-
Stabilized ylides often show poor reactivity with ketones.[4]
-
HWE reagents are generally more reactive than stabilized ylides and can successfully react with a broader range of ketones.[5]
Experimental Protocols
Detailed and directly comparative experimental protocols are crucial for an objective assessment of functional group tolerance. The following are representative procedures.
General Procedure for a Comparative Wittig Reaction Study
To a suspension of the phosphonium (B103445) salt (1.2 equivalents) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere is added a strong base (e.g., n-butyllithium, 1.1 equivalents) dropwise. The resulting colored solution of the ylide is stirred for 30 minutes at 0 °C. A solution of the functionalized aldehyde or ketone (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous magnesium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Note: The choice of base and reaction temperature may need to be optimized for different ylides and substrates.
Synthesis of Methyl 4-vinylbenzoate via Wittig Reaction[3]
-
Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere. Cool the suspension to 0 °C. Add n-butyllithium solution in hexanes (1.1 equivalents) dropwise. Stir the resulting ylide solution at 0 °C.
-
Wittig Reaction: Dissolve methyl 4-formylbenzoate (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.
-
Workup and Purification: After the reaction is complete, quench with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Dry the combined organic layers with anhydrous magnesium sulfate and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.
Logical Relationships and Reaction Pathways
The choice of the olefination method is guided by the desired product stereochemistry and the nature of the substituents on both the ylide and the carbonyl compound.
Caption: Comparative pathways of phosphorus-based olefination reagents.
Conclusion
This compound is a valuable reagent for the synthesis of 1,3-dienes and exhibits moderate functional group tolerance, similar to other non-stabilized ylides. For substrates with sensitive functional groups, particularly esters, the Horner-Wadsworth-Emmons reaction often provides a superior alternative due to its milder reaction conditions and higher yields. Stabilized Wittig reagents also offer good functional group tolerance but are generally less reactive, especially towards ketones. The choice of reagent should be carefully considered based on the specific substrate and the desired stereochemical outcome of the alkene product. Further systematic studies with direct, side-by-side comparisons under standardized conditions are needed to provide a more definitive quantitative ranking of the functional group tolerance of these important reagents.
References
A Spectroscopic Showdown: Distinguishing Z- and E-Isomers in Vinyltriphenylphosphonium Bromide Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of Z- and E-isomers formed from the Wittig reaction of vinyltriphenylphosphonium bromide. This guide provides a detailed analysis of NMR and IR spectroscopy data, complete experimental protocols, and a visual representation of the reaction pathway.
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful method for the formation of carbon-carbon double bonds. When this compound is employed as the Wittig reagent, the reaction with an aldehyde, such as benzaldehyde (B42025), can lead to the formation of both Z- (cis) and E- (trans) isomers of the resulting alkene. For drug development and materials science, the precise stereochemistry of these isomers is critical, as it profoundly influences their biological activity and material properties. Consequently, the accurate characterization and differentiation of these isomers are of paramount importance. This guide provides a detailed spectroscopic comparison of the Z- and E-isomers of 1-phenyl-1,3-butadiene (B73350), a common product of this reaction, supported by experimental data and protocols.
Reaction Pathway: From Ylide to Alkene
The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the reaction, yielding a predominance of either the Z- or E-isomer, is influenced by factors such as the stability of the ylide and the reaction conditions. In the case of the semi-stabilized ylide derived from this compound, a mixture of both Z- and E-isomers is often obtained.
Spectroscopic Data Comparison
The differentiation of the Z- and E-isomers is readily achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The distinct spatial arrangement of the substituents around the double bond leads to characteristic differences in their spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most significant difference between the ¹H NMR spectra of the Z- and E-isomers of 1-phenyl-1,3-butadiene lies in the coupling constants (J-values) of the vinylic protons. The vicinal coupling constant between the protons on the newly formed double bond is significantly larger for the E-isomer (typically ~15-18 Hz) compared to the Z-isomer (typically ~10-12 Hz), reflecting the trans and cis relationship of these protons, respectively. Furthermore, the chemical shifts of the vinylic protons can also differ due to anisotropic effects from the phenyl group.
¹³C NMR: The chemical shifts of the vinylic carbons also show subtle but consistent differences between the two isomers. These differences arise from the varied steric and electronic environments of the carbon atoms in the Z- and E-configurations.
| Spectroscopic Data | (E)-1-phenyl-1,3-butadiene | (Z)-1-phenyl-1,3-butadiene |
| ¹H NMR (δ, ppm) | Vinylic protons typically show a larger coupling constant (J ≈ 15.6 Hz) for the trans double bond. A representative signal is a doublet of doublets around 6.8 ppm. | Vinylic protons exhibit a smaller coupling constant (J ≈ 11.5 Hz) for the cis double bond. A characteristic signal is a doublet of doublets around 6.4 ppm. |
| ¹³C NMR (δ, ppm) | Key vinylic carbon signals appear at approximately 137.4, 132.8, 130.9, and 117.3 ppm.[1] | Key vinylic carbon signals are shifted slightly compared to the E-isomer. For instance, signals can be found around 137.2, 131.9, 129.8, and 116.3 ppm. |
Infrared (IR) Spectroscopy
The C-H out-of-plane bending vibrations of the double bond are particularly diagnostic in the IR spectra. The E-isomer typically shows a strong absorption band around 965 cm⁻¹, characteristic of a trans-disubstituted alkene. In contrast, the Z-isomer exhibits a C-H bending vibration at a lower frequency, often around 780-675 cm⁻¹.
| Spectroscopic Data | (E)-1-phenyl-1,3-butadiene | (Z)-1-phenyl-1,3-butadiene |
| IR (ν, cm⁻¹) | Strong C-H out-of-plane bending vibration for the trans double bond is observed around 965 cm⁻¹.[1] | The corresponding C-H out-of-plane bending for the cis double bond is expected in the region of 780-675 cm⁻¹. |
Experimental Protocols
The following is a general protocol for the Wittig reaction of this compound with benzaldehyde to produce a mixture of Z- and E-isomers of 1-phenyl-1,3-butadiene.
Materials
-
This compound
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes)
Procedure
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension with vigorous stirring. The formation of the orange to red colored ylide indicates a successful reaction. Allow the mixture to stir at 0 °C for 30 minutes.
-
Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The color of the reaction mixture will typically fade.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification and Isomer Separation: The resulting crude product, a mixture of Z- and E-isomers of 1-phenyl-1,3-butadiene and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate). The E-isomer is typically less polar and will elute first.
Characterization
The purified isomers should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm their identity and stereochemistry as detailed in the data comparison tables. The ratio of the Z- and E-isomers in the crude product can be determined by analyzing the integration of the characteristic signals in the ¹H NMR spectrum.
Conclusion
The Wittig reaction of this compound provides a valuable route to both Z- and E-isomers of 1,3-disubstituted dienes. The distinct spectroscopic signatures of these isomers, particularly in their ¹H NMR and IR spectra, allow for their unambiguous identification and characterization. The coupling constants of the vinylic protons in ¹H NMR and the position of the C-H out-of-plane bending vibrations in IR spectroscopy serve as reliable diagnostic tools for differentiating between the Z- and E-configurations. This guide provides the necessary data and protocols to aid researchers in the synthesis, purification, and characterization of these important isomeric compounds.
References
Validating Reaction Completion of Vinyltriphenylphosphonium Bromide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the complete conversion of reactants to products is a critical step in chemical synthesis. This guide provides a comparative analysis of three common analytical techniques—Thin-Layer Chromatography (TLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy, and Conductivity Measurement—for validating the completion of the synthesis of vinyltriphenylphosphonium bromide from triphenylphosphine (B44618) and vinyl bromide.
The synthesis of this compound, a key reagent in various organic transformations, proceeds via a nucleophilic substitution (S_N2) reaction. Monitoring the disappearance of the starting material, triphenylphosphine, and the appearance of the ionic product, this compound, is essential for optimizing reaction conditions and ensuring the purity of the final product. This guide offers detailed experimental protocols and a quantitative comparison of the performance of TLC, ³¹P NMR, and conductivity measurement for this purpose.
Comparison of Analytical Techniques
| Parameter | Thin-Layer Chromatography (TLC) | ³¹P Nuclear Magnetic Resonance (NMR) | Conductivity Measurement |
| Principle | Separation based on polarity | Nuclear spin transitions of ³¹P nucleus | Change in ionic concentration |
| Ease of Use | Simple, rapid, and low-cost | Requires specialized equipment and expertise | Relatively simple with a conductivity meter |
| Qualitative/Quantitative | Primarily qualitative, semi-quantitative | Quantitative | Quantitative |
| Sensitivity | Moderate | High | High |
| Time per Analysis | 5-15 minutes | 5-10 minutes per sample | Real-time monitoring |
| Information Provided | Presence/absence of starting material and product | Precise chemical environment of phosphorus atoms, allowing for unambiguous identification and quantification | Overall ionic concentration, indicating the formation of the ionic product |
| Typical Indicator of Completion | Disappearance of the triphenylphosphine spot and appearance of a new, more polar spot for the phosphonium (B103445) salt. | Disappearance of the triphenylphosphine signal (approx. -5 ppm) and appearance of the this compound signal (approx. +22 ppm). | The conductivity of the reaction mixture reaches a plateau. |
Experimental Protocols
Thin-Layer Chromatography (TLC)
TLC is a widely used technique for its simplicity and speed in monitoring the progress of a reaction. The significant difference in polarity between the nonpolar starting material (triphenylphosphine) and the highly polar ionic product (this compound) allows for excellent separation on a silica (B1680970) gel plate.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (mobile phase): Dichloromethane/Methanol (9:1 v/v)
-
Visualization agent: UV lamp (254 nm), Iodine chamber
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of approximately 0.5 cm and placing a piece of filter paper to saturate the chamber atmosphere. Cover the chamber.
-
On the baseline of a TLC plate, spot a reference sample of triphenylphosphine, a co-spot (a mixture of the reference and the reaction mixture), and the reaction mixture at different time points.
-
Place the TLC plate in the developing chamber and allow the eluent to ascend to near the top of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. Triphenylphosphine, being UV active, will appear as a dark spot. The phosphonium salt is also UV active.
-
Further visualization can be achieved by placing the plate in an iodine chamber.
Interpretation:
-
Triphenylphosphine (Starting Material): Will have a high Rf value (e.g., ~0.9) in the recommended eluent.
-
This compound (Product): As a salt, it is highly polar and will have a very low Rf value, remaining at or near the baseline (Rf ~ 0.1).
-
Reaction Completion: The reaction is considered complete when the spot corresponding to triphenylphosphine is no longer visible in the lane of the reaction mixture.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful and highly specific technique for monitoring this reaction, as the chemical shift of the phosphorus atom is very sensitive to its chemical environment.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Prepare the NMR sample by dissolving the aliquot in a suitable deuterated solvent.
-
Acquire the ³¹P NMR spectrum.
Interpretation:
-
Triphenylphosphine (Starting Material): Exhibits a characteristic signal at approximately -5 to -6 ppm.
-
This compound (Product): The formation of the phosphonium salt results in a significant downfield shift to approximately +22 ppm.[1]
-
Reaction Completion: The reaction is complete when the peak at ~-5 ppm has completely disappeared, and only the peak at ~+22 ppm is observed. The relative integration of the two peaks can be used to quantify the conversion.
Conductivity Measurement
The conversion of the neutral triphenylphosphine to the ionic this compound leads to a significant increase in the conductivity of the reaction mixture. This change can be monitored in real-time to determine the reaction endpoint.
Materials:
-
Conductivity meter with a probe
-
Reaction vessel equipped with an opening for the probe
Procedure:
-
Set up the reaction in a vessel that allows for the immersion of the conductivity probe.
-
Immerse the conductivity probe into the reaction mixture, ensuring the electrodes are fully submerged.
-
Record the initial conductivity of the solution containing triphenylphosphine and the solvent.
-
Add the vinyl bromide to initiate the reaction and start monitoring the conductivity over time.
-
Continue to record the conductivity until the reading stabilizes and no further increase is observed.
Interpretation:
-
Initial Stage: The initial conductivity of the solution will be low, as triphenylphosphine is a non-ionic species.
-
During Reaction: As the ionic product, this compound, is formed, the conductivity of the solution will steadily increase.
-
Reaction Completion: The reaction is considered complete when the conductivity of the mixture reaches a constant, maximum value, indicating that the concentration of the ionic product is no longer increasing.
Visualizing the Workflow
The following diagram illustrates the general workflow for monitoring the reaction completion using the three described techniques.
Conclusion
The choice of analytical technique for monitoring the synthesis of this compound depends on the specific requirements of the researcher, including available equipment, desired level of accuracy, and the need for real-time data.
-
TLC is an excellent, low-cost option for rapid, qualitative assessment of reaction progress, particularly in a teaching or high-throughput screening environment.
-
³¹P NMR offers the most detailed and unambiguous information, providing both qualitative and quantitative data, making it the gold standard for reaction optimization and mechanistic studies.
-
Conductivity Measurement provides a simple and effective method for real-time, quantitative monitoring of the reaction, which is particularly useful for process control and determining reaction kinetics.
By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to confidently validate the completion of their synthesis of this compound.
References
The Industrial Chemist's Crossroads: A Cost-Benefit Analysis of Vinyltriphenylphosphonium Bromide in Large-Scale Synthesis
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the efficient and cost-effective introduction of vinyl groups is a critical consideration. Vinyltriphenylphosphonium bromide (VTPB) has long been a staple reagent for this transformation via the venerable Wittig reaction. However, evolving process chemistry demands a continuous re-evaluation of established methods against viable alternatives. This guide provides a comprehensive cost-benefit analysis of VTPB, juxtaposing it with other prominent industrial vinylation techniques: the Horner-Wadsworth-Emmons (HWE) reaction, the Suzuki-Miyaura cross-coupling, and the Peterson olefination.
Executive Summary: A Comparative Overview
The choice of vinylation strategy in a large-scale setting is a multifactorial decision, balancing reagent cost, reaction efficiency, process complexity, and waste management. While the Wittig reaction using VTPB is a well-understood and versatile method, it is often encumbered by challenges related to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide (TPPO) byproduct. Alternative methods, such as the HWE reaction, offer advantages in byproduct removal, while cross-coupling reactions like the Suzuki-Miyaura provide high efficiency, albeit with their own set of economic and process considerations. The Peterson olefination presents a further option with unique stereochemical control possibilities.
Data Presentation: Quantitative Comparison of Vinylation Methods
The following tables summarize key quantitative data for the comparison of VTPB with its alternatives. It is important to note that bulk pricing for these reagents can vary significantly based on supplier, purity, and purchase volume. The prices listed are estimates based on available lab-scale pricing and should be considered as a relative guide.
Table 1: Reagent Cost Comparison
| Reagent | Method | CAS Number | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/kg) |
| This compound (VTPB) | Wittig | 5044-52-0 | 369.23 | 50 - 150 |
| Diethyl vinylphosphonate (B8674324) | HWE | 682-30-4 | 164.14 | 30 - 100 |
| Potassium vinyltrifluoroborate | Suzuki-Miyaura | 13682-77-4 | 133.95 | 100 - 300 |
| (Trimethylsilyl)methylmagnesium chloride | Peterson | 13170-43-9 | 146.97 | 150 - 400 (as solution) |
Table 2: Performance Comparison of Vinylation Reactions
| Parameter | Wittig Reaction (using VTPB) | Horner-Wadsworth-Emmons (HWE) | Suzuki-Miyaura Coupling | Peterson Olefination |
| Typical Yield | 70-95% | 80-98% | 85-99% | 75-90% |
| Reaction Time | 1-24 hours | 1-12 hours | 2-18 hours | 2-12 hours |
| Key Byproduct | Triphenylphosphine oxide (TPPO) | Water-soluble phosphate (B84403) esters | Boron-containing species, salts | Silanolates, siloxanes |
| Byproduct Removal | Often requires chromatography or crystallization; can be challenging | Typically removed by aqueous extraction | Generally straightforward workup | Can be straightforward, but depends on substrate |
| Functional Group Tolerance | Good | Excellent | Excellent (sensitive to some functional groups) | Moderate to Good |
| Stereoselectivity | Generally Z-selective for non-stabilized ylides | Generally E-selective | Retention of stereochemistry | Can be controlled to give E or Z isomers |
In-Depth Analysis of Vinylation Strategies
The Wittig Reaction with this compound
The Wittig reaction is a robust and widely employed method for olefination. Its primary advantage lies in its reliability and the predictability of the double bond position. However, on a large scale, the stoichiometric formation of triphenylphosphine oxide (TPPO) presents a significant challenge. TPPO is a high-boiling, crystalline solid that can be difficult to separate from the desired product, often necessitating chromatographic purification, which is costly and time-consuming at an industrial scale.
The cost of VTPB itself is moderate, but the downstream processing costs associated with TPPO removal can significantly impact the overall process economics. While methods for TPPO recycling exist, they add further steps and costs to the overall process.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) esters, such as diethyl vinylphosphonate. A key advantage of the HWE reaction is that the dialkyl phosphate byproduct is typically water-soluble, allowing for easy removal by simple aqueous extraction. This significantly simplifies the purification process compared to the Wittig reaction, reducing both time and cost, especially at a large scale.
The phosphonate reagents are often less expensive than their phosphonium (B103445) salt counterparts, and the reaction conditions are generally mild. The HWE reaction typically shows high E-selectivity for the resulting alkene.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction has become a powerful tool for carbon-carbon bond formation in industrial settings. For vinylation, a vinylboron species, such as potassium vinyltrifluoroborate, is coupled with an organic halide or triflate in the presence of a palladium catalyst. This method offers high yields, excellent functional group tolerance, and stereospecificity.
The primary cost drivers for the Suzuki-Miyaura reaction are the palladium catalyst and the vinylboron reagent. While catalyst loadings can be low, palladium is a precious metal, and its cost can be significant. The cost of vinylboron reagents has decreased over time but can still be higher than that of Wittig or HWE reagents. However, the high efficiency and simplified workup can sometimes offset these higher initial costs.
The Peterson Olefination
The Peterson olefination utilizes α-silyl carbanions, such as those derived from (trimethylsilyl)methylmagnesium chloride, to react with aldehydes or ketones. A unique feature of this reaction is that the stereochemical outcome can often be controlled by the choice of workup conditions (acidic or basic), allowing for the selective formation of either the E- or Z-alkene from the same intermediate.
The cost of the silylating agents and the need for strongly basic or organometallic reagents can be a drawback. The byproducts are typically silanolates, which are generally easier to remove than TPPO.
Experimental Protocols for Key Vinylation Reactions
Large-Scale Wittig Reaction using this compound
Objective: To synthesize a vinyl-substituted compound from an aldehyde on a multi-kilogram scale.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Toluene (B28343) (10 L/kg of aldehyde)
-
Heptane (B126788) (5 L/kg of aldehyde)
-
Water
Procedure:
-
Charge a suitable reactor with this compound and toluene under an inert atmosphere.
-
Cool the suspension to 0-5 °C.
-
Slowly add potassium tert-butoxide portion-wise, maintaining the temperature below 10 °C.
-
Stir the resulting ylide solution at 0-5 °C for 1 hour.
-
Add a solution of the aldehyde in toluene dropwise, keeping the temperature below 15 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by HPLC.
-
Upon completion, cool the reaction mixture to 0-5 °C and quench with water.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure.
-
Add heptane to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the filter cake with cold heptane.
-
The filtrate containing the product can be further purified by distillation or crystallization.
Large-Scale Horner-Wadsworth-Emmons (HWE) Reaction
Objective: To synthesize an E-vinyl-substituted compound from an aldehyde on a multi-kilogram scale.
Materials:
-
Aldehyde (1.0 eq)
-
Diethyl vinylphosphonate (1.1 eq)
-
Sodium methoxide (B1231860) (1.2 eq)
-
Tetrahydrofuran (THF) (8 L/kg of aldehyde)
-
Water
-
Brine
Procedure:
-
Charge a reactor with diethyl vinylphosphonate and THF under an inert atmosphere.
-
Cool the solution to 0-5 °C.
-
Slowly add sodium methoxide portion-wise, maintaining the temperature below 10 °C.
-
Stir the resulting anion solution at 0-5 °C for 30 minutes.
-
Add a solution of the aldehyde in THF dropwise, keeping the temperature below 15 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by HPLC.
-
Upon completion, quench the reaction with water.
-
Separate the layers. The aqueous layer will contain the phosphate byproduct.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by distillation or crystallization.
Large-Scale Suzuki-Miyaura Vinylation
Objective: To synthesize a vinyl-substituted aromatic compound from an aryl bromide on a multi-kilogram scale.
Materials:
-
Aryl bromide (1.0 eq)
-
Potassium vinyltrifluoroborate (1.5 eq)
-
Palladium(II) acetate (B1210297) (0.01 eq)
-
SPhos (0.02 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene (10 L/kg of aryl bromide)
-
Water (2 L/kg of aryl bromide)
Procedure:
-
Charge a reactor with the aryl bromide, potassium vinyltrifluoroborate, potassium carbonate, palladium(II) acetate, and SPhos.
-
Purge the reactor with an inert gas.
-
Add degassed toluene and water.
-
Heat the mixture to 80-90 °C and stir vigorously for 6-12 hours, monitoring for completion by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water and then brine.
-
Treat the organic layer with a scavenger resin to remove residual palladium if necessary.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by crystallization or distillation.
Mandatory Visualizations
Caption: Comparative workflow of Wittig vs. HWE reactions, highlighting the differing purification steps.
Safety Operating Guide
Proper Disposal of Vinyltriphenylphosphonium Bromide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Vinyltriphenylphosphonium bromide, a commonly used reagent in organic synthesis, requires careful management due to its hazardous properties. This guide provides a comprehensive, step-by-step procedure for its safe disposal.
Safety and Handling Profile
This compound is recognized as a hazardous substance, primarily causing skin and serious eye irritation, and may lead to respiratory irritation.[1] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Adherence to appropriate safety protocols is crucial when handling this compound.
| Property/Hazard | Description | Source |
| Physical State | Powder Solid | [1] |
| Appearance | White to Beige Fine Crystalline Powder | [3] |
| Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1] |
| Special Characteristics | Hygroscopic | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [4] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[4] The following procedure outlines the general steps for its safe disposal in a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound within a chemical fume hood to avoid inhalation of dust.[3][4]
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat or long-sleeved clothing, and safety glasses or goggles.[1] In cases of significant dust generation, respiratory protection may be necessary.
2. Managing Spills and Residues:
-
In the event of a spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2][4]
-
Avoid generating dust during cleanup.[2][4] Do not use water to clean up spills, as the material is water-soluble and this could lead to wider contamination.[2]
3. Containerization and Labeling:
-
Place all waste this compound, including contaminated materials like weighing paper and disposable labware, into a designated, sealable, and clearly labeled hazardous waste container.
-
The container should be kept tightly closed to prevent the absorption of moisture, as the compound is hygroscopic.[1][2][4]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]
-
Ensure the storage location is secure and accessible only to authorized personnel.
5. Final Disposal:
-
The final disposal of this compound waste must be carried out through an approved and licensed hazardous waste disposal facility.[1][2]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Vinyltriphenylphosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Vinyltriphenylphosphonium bromide. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several hazards, requiring strict adherence to safety protocols to prevent exposure. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Furthermore, this compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] One source has also noted that it may induce a sneezing or allergic reaction upon contact.[3][4]
Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for larger quantities or when splashing is possible.[2][5][6] | Prevents eye contact with the powder, which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[7] | Prevents skin contact, which can cause irritation.[1] Gloves should be inspected before use and removed carefully to avoid skin contamination.[2] |
| Body Protection | A lab coat or long-sleeved clothing.[2][7] A chemical-resistant apron should be considered when handling larger quantities.[7] | Protects the skin from accidental spills or contact with the powder.[7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95) should be used if dust is generated and engineering controls are insufficient.[8] | Minimizes the risk of inhaling the powder, which can cause respiratory irritation.[1] |
II. First Aid Measures
In the event of exposure to this compound, immediate first aid is crucial. The following table outlines the appropriate first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1][2][3] Remove all contaminated clothing.[2] If skin irritation persists, seek medical attention.[5] |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek medical attention.[3] |
| Ingestion | Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Drink plenty of water.[2] Seek immediate medical attention.[2] |
III. Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risks. The following step-by-step plan outlines the safe handling procedure from preparation to cleanup.
1. Preparation:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when weighing or transferring the solid.[7] Ensure that an eyewash station and safety shower are readily accessible.[2][9]
-
Gather Materials: Have all necessary PPE, equipment, and spill cleanup materials readily available before starting work.
2. Handling:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transferring:
-
Handle the solid carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the powder.
-
Close the container tightly after use to prevent moisture absorption.[1]
-
-
In Solution:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Be aware of any potential exothermic reactions, although none are specifically noted for this compound.
-
3. Spill Cleanup:
-
Small Spills:
-
Large Spills:
-
Evacuate the area.
-
Contain the spill using an inert absorbent material like sand or vermiculite (B1170534) if it is a solution.
-
Follow your institution's emergency procedures for large chemical spills.
-
-
Decontamination: Clean the affected area thoroughly with soap and water.
4. Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling the chemical.[1]
-
PPE Removal: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use PPE appropriately.
-
Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[1][8]
IV. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification:
-
All unused this compound and any materials contaminated with it (e.g., filter paper, gloves) should be considered hazardous waste.
2. Waste Collection and Storage:
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
3. Disposal Procedure:
-
Chemical Treatment: No specific chemical neutralization procedures for this compound are readily available in the searched literature. Do not attempt to neutralize the chemical without validated procedures.
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.[12] Puncture the container to prevent reuse.
V. Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. agilent.com [agilent.com]
- 6. fishersci.at [fishersci.at]
- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 8. Triphenylvinylphosphonium 97 5044-52-0 [sigmaaldrich.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
